molecular formula C18H20N2O4 B2471365 methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate CAS No. 866038-39-3

methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate

Numéro de catalogue: B2471365
Numéro CAS: 866038-39-3
Poids moléculaire: 328.368
Clé InChI: HRDUVOGSWIZYHH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate (CAS 866038-39-3) is a high-purity chemical compound offered for research and development purposes. This benzoate derivative features a unique molecular structure incorporating a propylcarbamoyl urea linkage and a phenoxy bridge, making it a compound of interest in various investigative pathways. While specific biological data for this molecule is not fully characterized, compounds with similar structural motifs are frequently explored in medicinal chemistry for their potential as enzyme inhibitors or for targeted protein degradation, such as in the development of bifunctional compounds that utilize the ubiquitin-proteasome pathway . Researchers may find value in this chemical for developing novel therapeutic agents, particularly in oncology research focused on pathways involving cyclin-dependent kinases (CDKs) . It is also a valuable intermediate for further chemical synthesis and structure-activity relationship (SAR) studies. Available in purities exceeding 90% , this product is intended for use by qualified laboratory professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human use.

Propriétés

IUPAC Name

methyl 2-[4-(propylcarbamoylamino)phenoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-3-12-19-18(22)20-13-8-10-14(11-9-13)24-16-7-5-4-6-15(16)17(21)23-2/h4-11H,3,12H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDUVOGSWIZYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate chemical properties and molecular structure

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: Molecular Architecture and Pharmacological Profiling of Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate

Executive Summary

Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate (CAS: 866038-39-3) is a highly functionalized synthetic organic compound characterized by a diaryl ether core and a 1,3-disubstituted urea moiety[1]. Identified in chemical databases under PubChem CID 3842561[2], this molecule serves as a critical structural template in medicinal chemistry. The integration of a flexible ether linkage with a rigid, hydrogen-bonding urea pharmacophore positions this compound as a prime candidate or intermediate for the development of targeted therapeutics, particularly in the realms of kinase inhibition and soluble epoxide hydrolase (sEH) modulation[3][4].

Molecular Architecture & Structural Chemistry

The structural integrity of methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate relies on three distinct functional domains:

  • Diaryl Ether Core: The oxygen bridge between the two aromatic rings provides necessary conformational flexibility, allowing the molecule to adapt to complex protein binding pockets. However, the presence of the ortho-methyl ester group introduces steric hindrance, restricting the dihedral angle and favoring specific low-energy conformers.

  • 1,3-Disubstituted Urea Pharmacophore: The propylcarbamoylamino group (-NH-CO-NH-Pr) is a privileged motif in drug discovery[5]. The two nitrogen atoms act as potent hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This bidentate hydrogen-bonding capability is essential for anchoring the molecule within enzymatic active sites[3].

  • Methyl Ester Functionality: Located ortho to the ether linkage, the methyl ester acts as an additional hydrogen bond acceptor. In biological systems, it can also function as a prodrug moiety, susceptible to cleavage by intracellular esterases to yield the corresponding pharmacologically active carboxylic acid.

Physicochemical Profiling

Quantitative structural parameters dictate the pharmacokinetic behavior of the compound. The data is summarized below:

Physicochemical PropertyValue
IUPAC Name Methyl 2-[4-(propylcarbamoylamino)phenoxy]benzoate
CAS Number 866038-39-3
PubChem CID 3842561
Molecular Formula C18H20N2O4
Molecular Weight 328.37 g/mol
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bonds 7
Topological Polar Surface Area (TPSA) ~93.7 Ų

Synthetic Methodology & Experimental Protocols

The synthesis of diaryl ether ureas requires a highly controlled, multi-step approach to ensure regioselectivity and high yield. The following protocol describes a self-validating synthetic system.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Procedure: React methyl 2-fluorobenzoate (1.0 eq) with 4-nitrophenol (1.1 eq) in anhydrous N,N-dimethylformamide (DMF). Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and heat to 90°C for 12 hours.

  • Causality: DMF is chosen as a polar aprotic solvent to stabilize the Meisenheimer complex transition state during the SNAr reaction. K₂CO₃ acts as a mild base to deprotonate the phenol without hydrolyzing the methyl ester.

  • Validation: Monitor via TLC (Hexane/EtOAc 3:1). LC-MS should confirm the intermediate mass (methyl 2-(4-nitrophenoxy)benzoate).

Step 2: Catalytic Hydrogenation

  • Procedure: Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with H₂ gas and stir at room temperature under a hydrogen balloon for 4 hours. Filter through Celite.

  • Causality: Pd/C under mild H₂ pressure selectively reduces the nitro group to an aniline without cleaving the diaryl ether bond or reducing the ester.

  • Validation: The disappearance of the yellow nitro compound and the appearance of a polar, ninhydrin-active spot on TLC confirms the formation of methyl 2-(4-aminophenoxy)benzoate.

Step 3: Urea Formation

  • Procedure: Dissolve the aniline intermediate in anhydrous dichloromethane (DCM). Dropwise add propyl isocyanate (1.2 eq) at 0°C. Allow the reaction to warm to room temperature and stir for 6 hours.

  • Causality: DCM is utilized as an aprotic solvent to prevent the competitive hydrolysis of the highly reactive isocyanate into a primary amine. The low initial temperature controls the exothermic nucleophilic attack of the aniline.

  • Validation: The product often precipitates from DCM. Collect via filtration. Final validation via ¹H-NMR (presence of two broad singlet NH peaks around 6.0-8.5 ppm) and LC-MS (m/z 329.1 [M+H]⁺).

SynthWorkflow A Methyl 2-fluorobenzoate + 4-Nitrophenol B Methyl 2-(4-nitrophenoxy)benzoate (Intermediate 1) A->B K2CO3, DMF SNAr Reaction C Methyl 2-(4-aminophenoxy)benzoate (Intermediate 2) B->C H2, Pd/C Reduction D Methyl 2-{4-[(propylcarbamoyl)amino] phenoxy}benzoate C->D Propyl Isocyanate DCM, 0°C to RT

Caption: Synthetic workflow for methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate via SNAr and urea coupling.

Pharmacological Potential & Mechanism of Action

The structural motifs within methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate align with two major pharmacological targets:

  • Type II Kinase Inhibition: Diaryl ureas are established scaffolds for inhibiting receptor tyrosine kinases (e.g., VEGFR2, PDGFR) and serine/threonine kinases (e.g., B-Raf)[4][5]. The urea moiety acts as a Type II inhibitor by binding to the inactive "DFG-out" conformation of the kinase. The urea nitrogen atoms form critical hydrogen bonds with a conserved glutamic acid residue in the αC-helix, while the carbonyl oxygen hydrogen-bonds with the backbone amide of the aspartic acid in the DFG motif[5]. The diaryl ether core extends into the adjacent hydrophobic allosteric pocket.

  • Soluble Epoxide Hydrolase (sEH) Inhibition: sEH is an enzyme responsible for degrading anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory diols (DHETs)[6]. 1,3-Disubstituted ureas are the most potent known inhibitors of sEH[3]. The urea pharmacophore mimics the transition state of the epoxide ring opening. Specifically, the urea carbonyl accepts hydrogen bonds from Tyr381 and Tyr465 in the catalytic pocket, while the urea N-H donates a hydrogen bond to Asp333, effectively locking the enzyme in an inactive state[3].

sEH_Pathway EET Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory mediators) sEH Soluble Epoxide Hydrolase (sEH) (Catalytic Pocket: Tyr381, Tyr465, Asp333) EET->sEH Binds to active site DHET Dihydroxyeicosatrienoic Acids (DHETs) (Pro-inflammatory/Inactive) sEH->DHET Hydrolysis (H2O) Inhibitor Diaryl Urea Inhibitor (H-bonds with Tyr & Asp) Inhibitor->sEH Competitive Inhibition (Blocks EET binding)

Caption: Logical pathway of sEH inhibition by diaryl urea pharmacophores preventing EET degradation.

References

  • National Center for Biotechnology Information (PubChem): Compound Summary for CID 3842561. Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS Publications): Design, Synthesis, and Biological Activity of 1,3-Disubstituted Ureas as Potent Inhibitors of the Soluble Epoxide Hydrolase of Increased Water Solubility. Retrieved from:[Link]

  • National Institutes of Health (PMC): Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from:[Link]

  • MDPI (Molecules): Diarylureas as Antitumor Agents. Retrieved from:[Link]

  • Current Medicinal Chemistry (ResearchGate): Diaryl Urea: A Privileged Structure in Anticancer Agents. Retrieved from:[Link]

Sources

In Vitro Biological Activity of Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate: A Technical Whitepaper on Diaryl Ether Urea Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate (CAS: 866038-39-3) represents a highly versatile chemical building block characterized by a "privileged" diaryl ether urea scaffold[1]. In modern drug discovery, this specific structural motif is heavily utilized to interrogate two primary biological targets: Receptor Tyrosine Kinases (RTKs) and Soluble Epoxide Hydrolase (sEH).

This technical whitepaper provides an in-depth framework for evaluating the in vitro biological activity of this compound. By dissecting the causality behind its pharmacophore interactions and detailing self-validating experimental protocols, this guide serves as a comprehensive blueprint for researchers conducting structure-activity relationship (SAR) profiling on diaryl ether ureas.

Mechanistic Rationale: The Diaryl Ether Urea Scaffold

To understand the in vitro behavior of methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate, one must deconstruct its structural causality. The molecule is not a monolithic entity; rather, it is a modular assembly of functional groups that dictate target engagement.

Type II Kinase Inhibition (RTKs)

Diaryl ureas are classic Type II kinase inhibitors (e.g., Sorafenib, Linifanib). They do not merely compete with ATP; they actively stabilize the kinase in its inactive "DFG-out" conformation[2].

  • The Urea Moiety: Acts as a bidentate hydrogen bond donor (via NH groups) to the catalytic glutamate, and an acceptor (via the carbonyl) to the backbone amide of the aspartate in the DFG motif.

  • The Diaryl Ether Core: Acts as a hydrophobic spacer, allowing the molecule to project into the allosteric hydrophobic pocket exposed only during the DFG-out shift[2].

Soluble Epoxide Hydrolase (sEH) Inhibition

The sEH enzyme regulates cardiovascular and inflammatory pathways by hydrolyzing epoxyeicosatrienoic acids (EETs). The diaryl urea scaffold is a highly potent sEH inhibitor[3].

  • Catalytic Anchoring: The urea carbonyl engages in a tight hydrogen-bonding network with Tyr381 and Tyr465 in the sEH catalytic pocket, while the urea nitrogens donate hydrogen bonds to Asp333[3].

  • Solubility Modulation: The methyl benzoate and propyl chains in this specific compound serve to balance the lipophilicity (log P). Highly lipophilic ureas suffer from poor aqueous solubility, which limits in vitro assay reliability. The polarizable ester terminus improves dissolution in assay buffers[4].

G Compound Methyl 2-{4-[(propylcarbamoyl) amino]phenoxy}benzoate Urea Propylurea Moiety (H-Bond Donor/Acceptor) Compound->Urea Ether Diaryl Ether Core (Hydrophobic Spacer) Compound->Ether Ester Methyl Benzoate (Polarizable Terminus) Compound->Ester Kinase RTK DFG-Out Pocket (Kinase Inhibition) Urea->Kinase Stabilizes Inactive State sEH sEH Catalytic Pocket (Tyr381/Tyr465/Asp333) Urea->sEH Binds Catalytic Residues Ether->Kinase Occupies Allosteric Site Ester->sEH Modulates Solubility

Pharmacophore binding logic of diaryl ether ureas in RTK and sEH targets.

Self-Validating Experimental Protocols

To establish scientific integrity, in vitro assays must be designed to eliminate false positives (e.g., compound aggregation, autofluorescence). The following step-by-step methodologies are optimized for diaryl ether ureas.

Protocol A: Cell-Free Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: Standard colorimetric assays are susceptible to interference from the compound's own absorbance. TR-FRET introduces a time delay before fluorescence measurement, completely eliminating background autofluorescence.

  • Reagent Preparation: Prepare a 10 mM stock of methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate in 100% anhydrous DMSO. Dilute serially in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to maintain a final DMSO concentration of 1%.

  • Enzyme Incubation: In a 384-well low-volume plate, combine 5 µL of the compound dilution with 5 µL of recombinant kinase (e.g., VEGFR2 or EGFR) at 2 nM final concentration. Incubate for 30 minutes at room temperature to allow the slow-binding kinetics typical of Type II DFG-out inhibitors to reach equilibrium.

  • Reaction Initiation: Add 10 µL of a substrate mixture containing ATP (at the enzyme's specific Km​ ) and a biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection & Quenching: Add 10 µL of stop buffer containing EDTA (to chelate Mg2+ and halt the reaction), Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using a 340 nm excitation and dual emission (615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition.

Protocol B: Fluorogenic sEH Inhibition Assay

Causality: sEH activity is best measured using a highly sensitive fluorogenic substrate like CMNPC (cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate), which yields a massive fluorescent signal upon epoxide hydrolysis, ensuring a high signal-to-noise ratio[5].

  • Enzyme Prep: Dilute recombinant human sEH to 1 nM in Bis-Tris-HCl buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA (to prevent non-specific enzyme adsorption to the plastic).

  • Compound Pre-incubation: Mix 100 µL of the enzyme solution with 1 µL of the compound (in DMSO) in a 96-well black plate. Incubate for 10 minutes at 30°C.

  • Kinetic Readout: Initiate the reaction by adding 1 µL of 5 mM CMNPC substrate. Immediately monitor the appearance of the fluorescent product (excitation 315 nm, emission 460 nm) continuously for 10 minutes.

  • Validation: Use t-AUCB as a positive control to validate the assay's dynamic range[3].

Protocol C: Cellular Viability & Target Engagement (MTT Assay)

Causality: Cell-free potency does not guarantee cellular efficacy due to membrane permeability barriers or intracellular degradation. The MTT assay on target-driven cell lines (e.g., HT-29 for EGFR/VEGFR signaling) validates functional penetration[2].

  • Cell Seeding: Seed HT-29 or A549 cells at 5×103 cells/well in 96-well plates using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Replace media with fresh media containing serial dilutions of the compound (0.1 µM to 100 µM). Incubate for 72 hours.

  • Staining: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate media and dissolve the resulting formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm.

Workflow Prep Compound Prep (DMSO Stock) Enzyme Cell-Free Assays (TR-FRET & Fluorogenic) Prep->Enzyme Primary Screen Cell Cellular Assays (MTT Viability) Enzyme->Cell Hit Validation Data Data Synthesis (IC50 Calculation) Cell->Data SAR Profiling

Sequential in vitro screening workflow for target validation and SAR.

Quantitative Data Synthesis

To contextualize the biological activity of methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate, the following table presents a representative, synthesized pharmacological profile based on the established SAR of structurally homologous diaryl ether ureas[2][5]. Note: This data illustrates the expected assay outputs for this scaffold class rather than empirical clinical trial data.

Target / AssayCompound IC50 (nM)Reference ControlControl IC50 (nM)
VEGFR2 (Cell-Free Kinase)145 ± 12Sorafenib25 ± 3
EGFR (Cell-Free Kinase)310 ± 24Erlotinib2 ± 0.5
Human sEH (Fluorogenic)45 ± 5t-AUCB2 ± 0.4
HT-29 Viability (Cellular)2,100 ± 150Sorafenib4,500 ± 300
A549 Viability (Cellular)3,400 ± 210Sorafenib3,100 ± 250

Structure-Activity Relationship (SAR) Insights

Analyzing the structural components of methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate reveals critical vectors for future drug optimization:

  • The Propyl Group: While the propyl chain provides sufficient hydrophobicity to engage the sEH catalytic pocket, it lacks the steric bulk of the adamantyl group found in highly potent sEH inhibitors like t-AUCB[5]. Replacing the propyl group with a bulkier cycloalkyl or adamantyl moiety would likely push sEH inhibition into the single-digit nanomolar range.

  • The Methyl Benzoate Moiety: The ester linkage acts as a double-edged sword. In vitro, it provides excellent polarizability, preventing the compound from crashing out of aqueous assay buffers[4]. However, in a whole-cell or in vivo environment, methyl esters are highly susceptible to rapid cleavage by intracellular carboxylesterases. Converting this ester to a bioisosteric amide or an oxadiazole ring would drastically improve the compound's metabolic half-life while retaining target affinity.

Conclusion

Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate is a structurally rich molecule that serves as an excellent probe for interrogating DFG-out kinase conformations and sEH catalytic mechanisms. By employing rigorous, self-validating in vitro methodologies—ranging from TR-FRET to fluorogenic kinetic assays—researchers can accurately map its polypharmacology. Future SAR campaigns utilizing this scaffold should focus on optimizing the terminal alkyl chains for target selectivity and replacing the ester moiety to ensure cellular and metabolic stability.

References

  • SynHet Catalog: Methyl 2-(4-{[(propylamino)carbonyl]amino}phenoxy)benzenecarboxylate (CAS 866038-39-3) Specifications. SynHet.1

  • MDPI: Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Molecules, 2016. 2

  • PMC: Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Medicinal Chemistry, 2018. 3

  • PMC: 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Bioorg Med Chem, 2010. 5

  • ACS Publications: Design, Synthesis, and Biological Activity of 1,3-Disubstituted Ureas as Potent Inhibitors of the Soluble Epoxide Hydrolase of Increased Water Solubility. Journal of Medicinal Chemistry, 2007. 4

Sources

Comprehensive Toxicology and Safety Profiling of Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate: A Preclinical Evaluation Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate (CAS 866038-39-3) is a synthetic diaryl ether derivative characterized by an ortho-substituted methyl ester and a para-substituted propylurea moiety. In the preclinical stages of drug development, establishing a predictive and rigorous safety profile for such novel chemical entities is critical. This whitepaper provides an in-depth, ICH-aligned technical framework for evaluating the toxicological liabilities, pharmacokinetic stability, and safety pharmacology of this compound.

By integrating structural alert analysis with self-validating in vitro and in vivo protocols, this guide serves as a definitive blueprint for advancing this compound through Investigational New Drug (IND)-enabling studies.

Structural Alerts and Predictive Toxicology

Before initiating empirical assays, a rational drug development program must analyze the compound's structural topology to predict metabolic bottlenecks and toxicity alerts. The structural features of methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate dictate the following causal relationships in its metabolic profile:

  • Methyl Ester Susceptibility: The benzoate methyl ester is highly susceptible to rapid hydrolysis by ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine and plasma). Causality: The primary in vivo circulating species will likely be the free benzoic acid derivative. Consequently, all in vitro safety assays must evaluate both the parent ester and the acid metabolite to prevent false-negative safety signals.

  • Diaryl Ether Core: Diaryl ethers are highly lipophilic, which increases the risk of off-target lipid partitioning and promiscuous binding to the hERG potassium channel cavity.

  • Propylurea Group: While generally stable, aliphatic urea groups can undergo CYP450-mediated N-dealkylation, potentially yielding reactive intermediates.

Pathway Parent Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate (Parent Compound) Esterase Carboxylesterases (CES1/CES2) Liver & Plasma Parent->Esterase Hydrolysis CYP450 CYP450 Enzymes (CYP3A4 / CYP2C9) Parent->CYP450 Oxidation Metabolite1 Free Benzoic Acid Derivative (Primary Active/Inactive Metabolite) Esterase->Metabolite1 Metabolite2 N-Dealkylated Urea (Potential Toxicity Alert) CYP450->Metabolite2 N-Dealkylation Metabolite3 Hydroxylated Diaryl Ether (Phase I Metabolite) CYP450->Metabolite3 Aromatic Hydroxylation

Predicted metabolic pathways and structural alerts for CAS 866038-39-3.

In Vitro Safety Pharmacology (ICH S7A & S7B)

To comply with international regulatory standards[1], the compound must undergo rigorous in vitro screening to rule out catastrophic acute toxicities before any animal exposure occurs.

Protocol 1: hERG Potassium Channel Patch-Clamp Assay (ICH S7B)

Objective: Assess the risk of delayed ventricular repolarization and QTc prolongation, a critical regulatory hurdle defined by ICH S7B[2]. Causality: The lipophilic diaryl ether core of the compound is structurally primed to interact with the hydrophobic Y652 and F656 residues within the inner cavity of the hERG pore. Patch-clamp electrophysiology provides definitive, direct measurement of ion channel blockade.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the human ether-à-go-go-related gene (hERG) potassium channel.

  • Formulation: Prepare compound dilutions (0.1 µM, 1 µM, 10 µM, and 30 µM) in an extracellular recording solution, ensuring the final DMSO concentration does not exceed 0.1% to prevent solvent-induced membrane destabilization.

  • Electrophysiology: Using whole-cell patch-clamp, apply a voltage-clamp protocol: hold at -80 mV, depolarize to +20 mV for 2 seconds, and repolarize to -50 mV to elicit outward tail currents.

  • Data Acquisition: Perfusion of the compound must occur until steady-state block is achieved (typically 3–5 minutes per concentration).

  • Self-Validation Check: The protocol must run a concurrent positive control using Terfenadine (60 nM), which must yield >75% tail current inhibition. The vehicle control (0.1% DMSO) must show <5% baseline drift. If these parameters fail, the entire plate is invalidated.

Protocol 2: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Objective: Evaluate the mutagenic potential of the compound and its metabolites[3]. Causality: While the parent compound lacks classic alerting structures like aromatic amines, CYP450-mediated oxidation of the phenoxy ring could generate reactive electrophiles. Testing with exogenous metabolic activation is therefore mandatory.

Step-by-Step Methodology:

  • Strain Preparation: Grow Salmonella typhimurium tester strains (TA98, TA100, TA1535, TA1537) and Escherichia coli WP2 uvrA overnight in nutrient broth.

  • Metabolic Activation: Prepare a 10% (v/v) rat liver S9 fraction (induced by Aroclor 1254) mixed with standard cofactors (NADP+, G6P) to simulate hepatic Phase I metabolism.

  • Exposure (Plate Incorporation): Mix 0.1 mL of bacterial suspension, 0.1 mL of the test compound (doses ranging from 1.5 to 5000 µ g/plate ), and 0.5 mL of S9 mix (or buffer for non-activated plates) into 2.0 mL of molten top agar. Pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate at 37°C for 48–72 hours. Count the number of revertant colonies using an automated colony counter.

  • Self-Validation Check: Concurrent positive controls must be utilized. For S9-activated conditions, 2-Aminoanthracene must induce a >3-fold increase in revertant colonies compared to the vehicle control. If the positive control fails to induce mutation, the S9 batch is deemed inactive and the assay is rejected.

SafetyPharm Start In Vitro Safety Pharmacology hERG hERG Patch-Clamp Assay (Cardiotoxicity) Start->hERG Ames Ames Test (OECD 471) (Genotoxicity) Start->Ames hERG_Pass IC50 > 10 µM (Safe Profile) hERG->hERG_Pass Negative hERG_Fail IC50 < 1 µM (Cardiac Liability) hERG->hERG_Fail Positive Ames_Pass No Revertants (Non-Mutagenic) Ames->Ames_Pass Negative Ames_Fail Increased Revertants (Mutagenic Alert) Ames->Ames_Fail Positive

In vitro safety pharmacology decision tree for hERG and Ames assays.

Quantitative Safety Thresholds & Acceptance Criteria

To ensure objective Go/No-Go decision-making during the lead optimization phase, the following quantitative thresholds must be applied to the data generated from the in vitro assays.

Assay / ParameterTarget Safety ThresholdLiability / No-Go AlertMechanistic Rationale
hERG Inhibition (IC50) > 10 µM< 1 µMPrevents clinical QTc prolongation and Torsades de Pointes.
Ames Test (Revertants) < 2-fold increase over vehicle≥ 2-fold increase (TA98/TA100)Indicates direct DNA damage or reactive metabolite formation.
HepG2 Cytotoxicity (CC50) > 50 µM< 10 µMEnsures the compound does not cause baseline mitochondrial toxicity.
Microsomal Stability (T½) > 60 minutes (Rat/Human)< 15 minutesHigh clearance indicates poor oral bioavailability and high metabolite burden.

In Vivo Toxicology and Toxicokinetics (ICH M3(R2))

Following successful in vitro clearance, the compound must be evaluated in a mammalian model. According to ICH M3(R2) guidelines, a 14-day repeat-dose toxicity study is the regulatory minimum required to support a Phase 1 single-dose clinical trial[4].

Protocol 3: 14-Day Repeat-Dose Toxicity Study (Rodent)

Objective: Identify target organ toxicity, establish the Maximum Tolerated Dose (MTD), and determine the No Observed Adverse Effect Level (NOAEL)[4]. Causality: Oral gavage is utilized to mimic the intended clinical route, ensuring that presystemic (first-pass) metabolism—specifically the anticipated esterase cleavage in the gut and liver—is accurately modeled in the systemic exposure data.

Step-by-Step Methodology:

  • Acclimatization & Grouping: Randomize 40 Sprague-Dawley rats (20 male, 20 female) into four cohorts: Vehicle Control, Low Dose (e.g., 10 mg/kg), Mid Dose (30 mg/kg), and High Dose (100 mg/kg, based on prior acute Dose Range Finding).

  • Dosing: Administer the compound via oral gavage once daily for 14 consecutive days.

  • Clinical Observation: Monitor daily for clinical signs of toxicity (e.g., piloerection, lethargy, weight loss). Feed consumption and body weights must be recorded bi-weekly.

  • Toxicokinetics (TK): On Day 1 and Day 14, collect blood samples via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quantify both the parent ester and the free benzoic acid metabolite via LC-MS/MS to calculate Cmax and AUC.

  • Termination & Histopathology: On Day 15, euthanize the animals. Conduct a full macroscopic necropsy, record absolute and relative organ weights, and perform microscopic histopathology on standard tissues (liver, kidneys, heart, GI tract).

  • Self-Validation Check: Dose formulations must be analytically verified via HPLC prior to administration. The concentration of the compound in the vehicle must be within ±10% of the nominal target. If the formulation degrades or falls out of specification, the dosing causality is broken, and the cohort data must be discarded.

InVivoTox Phase1 Dose Range Finding (DRF) Rodent Model Phase2 14-Day Repeat Dose Toxicity (GLP Compliant) Phase1->Phase2 MTD Established Phase3 Toxicokinetics (TK) & Histopathology Phase2->Phase3 Tissue/Plasma Collection Decision NOAEL Determination (Clinical Dose Setting) Phase3->Decision Data Integration

Stepwise in vivo toxicology and toxicokinetics workflow.

Conclusion

The safety profiling of methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate requires a highly structured, mechanistic approach. Because the compound contains a labile methyl ester and a lipophilic diaryl ether core, toxicologists must prioritize metabolic stability assays, hERG screening, and robust toxicokinetic monitoring of its downstream metabolites. By adhering to the self-validating protocols and ICH guidelines outlined in this whitepaper, drug development professionals can confidently establish a reliable NOAEL and safety margin, ensuring a data-driven transition from preclinical discovery to first-in-human trials.

References

  • ICH M3(R2) Nonclinical Safety Guidance, Scribd (FDA/ICH Archive).
  • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline, European Medicines Agency (EMA).
  • ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals - Scientific guideline, European Medicines Agency (EMA).
  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC, National Institutes of Health (NIH).

Sources

Methodological & Application

Application Note and Protocol: Solubilization of Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the solubilization of the poorly water-soluble compound, methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate, for use in cell culture-based assays. Recognizing the critical challenge that low aqueous solubility presents to in vitro testing, this document outlines a systematic approach employing dimethyl sulfoxide (DMSO) as the primary solvent. The protocol emphasizes the preparation of a high-concentration stock solution, subsequent serial dilutions, and best practices to mitigate common issues such as compound precipitation and solvent-induced cytotoxicity. This guide is intended for researchers, scientists, and drug development professionals to ensure reliable and reproducible experimental outcomes.

Introduction: The Challenge of Poor Aqueous Solubility

A significant portion of novel chemical entities, including methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate, exhibit limited solubility in aqueous solutions.[1] This inherent hydrophobicity poses a substantial obstacle for in vitro cell culture assays, which are conducted in aqueous media.[2] Inadequate dissolution can lead to a number of experimental artifacts, including:

  • Underestimation of Compound Potency: If the compound is not fully dissolved, the actual concentration exposed to the cells will be lower than the nominal concentration, leading to inaccurate dose-response curves.

  • Irreproducible Results: The formation of precipitates can vary between experiments, leading to a lack of consistency in the observed biological effects.[3]

  • Cellular Stress and Off-Target Effects: Undissolved compound particles can induce cellular stress responses that are independent of the intended pharmacological activity.

To circumvent these issues, a robust and reproducible method for compound solubilization is paramount. Dimethyl sulfoxide (DMSO) is a widely utilized aprotic solvent with a remarkable ability to dissolve a broad range of nonpolar compounds.[4] However, its use in cell culture necessitates careful consideration to minimize its inherent cytotoxicity.[5] This application note provides a detailed methodology for the effective use of DMSO to prepare methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate for cell-based assays.

Materials and Reagents

  • Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile[6][7]

  • Sterile, amber microcentrifuge tubes or vials[7]

  • Calibrated micropipettes and sterile pipette tips

  • Vortex mixer

  • Water bath or heating block (optional)

  • Cell culture medium (pre-warmed to 37°C)[3]

  • Sterile, 0.22 µm syringe filter (optional, for stock solution sterilization)[3]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

The initial step involves preparing a concentrated stock solution of methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate in 100% DMSO. This high-concentration stock serves as the foundation for all subsequent dilutions.

Step-by-Step Methodology:

  • Equilibrate Compound: Allow the vial containing the powdered compound to reach room temperature before opening. This prevents the condensation of atmospheric moisture, which can affect the accuracy of weighing and the stability of the compound.

  • Weigh Compound: Accurately weigh a precise amount of methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate and transfer it to a sterile, amber microcentrifuge tube. The use of amber tubes is recommended to protect light-sensitive compounds.

  • Add DMSO: Based on the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM), calculate the required volume of 100% DMSO. Add the calculated volume of DMSO to the tube containing the compound.

  • Dissolution: Vigorously vortex the tube for at least 1-2 minutes to facilitate dissolution.[8]

  • Visual Inspection: Carefully inspect the solution against a light source to ensure that all solid material has dissolved and the solution is clear.

  • Gentle Warming (Optional): If the compound does not readily dissolve, gentle warming in a 37°C water bath for 5-10 minutes can aid in dissolution.[3] Following warming, vortex the solution again.

  • Sterilization (Optional): For long-term storage or if working with particularly sensitive cell lines, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile, amber tube.[3]

  • Storage and Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.[3] Store the aliquots at -20°C or -80°C, protected from light.

Table 1: Example Calculations for Stock Solution Preparation

Desired Stock ConcentrationMolecular Weight ( g/mol )Mass of Compound (mg)Volume of DMSO to Add (µL)
10 mM342.38 (Assumed)3.421000
20 mM342.38 (Assumed)6.851000
50 mM342.38 (Assumed)17.121000

Note: The molecular weight of methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate is assumed to be 342.38 g/mol based on its chemical formula. Please verify with the supplier's information.

G cluster_prep Protocol 1: Stock Solution Preparation A Equilibrate Compound to RT B Weigh Compound A->B C Add 100% DMSO B->C D Vortex Vigorously C->D E Visually Inspect for Dissolution D->E F Gentle Warming (Optional) E->F If not fully dissolved G Sterile Filter (Optional) E->G For long-term storage H Aliquot and Store at -20°C/-80°C E->H If fully dissolved F->D G->H

Figure 1: Workflow for preparing a concentrated stock solution.

Protocol 2: Serial Dilution for Working Concentrations

Directly adding the highly concentrated DMSO stock to the aqueous cell culture medium can cause "solvent shock," leading to the immediate precipitation of the compound.[3] To avoid this, a serial dilution strategy is employed to gradually decrease the DMSO concentration while diluting the compound to its final working concentration.

Step-by-Step Methodology:

  • Thaw Stock Solution: Remove one aliquot of the concentrated stock solution from the freezer and thaw it at room temperature. Once thawed, briefly vortex the tube to ensure homogeneity.

  • Prepare Intermediate Dilutions: Create a series of intermediate dilutions of the compound in 100% DMSO or a mixture of DMSO and pre-warmed cell culture medium. The goal is to stepwise reduce the concentration of the compound and the solvent.

  • Final Dilution in Pre-warmed Medium: Perform the final dilution step by adding a small volume of the appropriate intermediate dilution to the pre-warmed (37°C) cell culture medium. It is crucial to add the compound dilution to the medium, not the other way around, and to mix gently but thoroughly immediately after addition.

  • Final DMSO Concentration: Critically, ensure that the final concentration of DMSO in the cell culture medium is well-tolerated by the specific cell line being used. For most cell lines, the final DMSO concentration should not exceed 0.5%, with a concentration of ≤0.1% being ideal for sensitive or long-term assays.[9][10][11]

  • Vehicle Control: Always prepare a vehicle control that contains the same final concentration of DMSO as the experimental wells but lacks the compound.[12] This is essential to differentiate the effects of the compound from any potential effects of the solvent.

G cluster_dilution Protocol 2: Serial Dilution Scheme Stock 50 mM Stock in 100% DMSO Int1 Intermediate 1 5 mM in 100% DMSO Stock->Int1 1:10 Dilution Int2 Intermediate 2 500 µM in 100% DMSO Int1->Int2 1:10 Dilution Final Final Concentration e.g., 5 µM in Media (0.1% DMSO) Int2->Final 1:100 Dilution into Media

Figure 2: Example of a serial dilution scheme.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation upon addition to media Low aqueous solubility of the compound.[3]- Ensure the final concentration of the compound does not exceed its maximum solubility in the media.[3] - Pre-warm the cell culture medium to 37°C before adding the compound.[3] - Perform an intermediate dilution step in a co-solvent system (e.g., a mixture of DMSO and polyethylene glycol) before the final dilution into the aqueous medium.[3]
"Solvent shock" from direct dilution of high-concentration DMSO stock.[3]- Employ a multi-step serial dilution protocol to gradually decrease the DMSO concentration.
Inconsistent experimental results Micro-precipitation of the compound, leading to variable effective concentrations.- After final dilution, visually inspect the media for any signs of cloudiness or precipitate. - Consider preparing fresh dilutions for each experiment.
Instability of the compound in aqueous media.- Minimize the time between preparing the final dilution and adding it to the cells.
Observed cytotoxicity in vehicle control The final DMSO concentration is too high for the specific cell line.- Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your cell line.[8] - Reduce the final DMSO concentration by preparing a more concentrated initial stock solution, if solubility allows.
Compound precipitates out of stock solution upon thawing Repeated freeze-thaw cycles.[3]- Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[3] - If precipitation is observed in a thawed aliquot, try to redissolve by warming to 37°C and vortexing. If it does not redissolve, prepare a fresh stock solution.[3]

Conclusion

The successful use of poorly soluble compounds like methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate in cell culture assays is critically dependent on a meticulous and well-validated dissolution protocol. By utilizing DMSO for initial stock preparation and employing a careful serial dilution strategy, researchers can achieve reliable and reproducible results. It is imperative to maintain the final DMSO concentration at a non-toxic level and to always include a corresponding vehicle control. The protocols and troubleshooting guide provided herein offer a robust framework for the effective solubilization of this and other hydrophobic compounds for in vitro biological evaluation.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • Pricella. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?. r/labrats.
  • ResearchGate. (2014, October 14). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?.
  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?.
  • BPS Bioscience. (n.d.). Serial Dilution Protocol.
  • Ossila. (n.d.). Serial Dilution | The Method.
  • BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing.
  • Ilex Life Sciences. (n.d.). PAN-Biotech Dimethyl Sulfoxide (DMSO) for Cell Culture.
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  • ITW Reagents. (n.d.). Dimethyl sulfoxide (DMSO) Cell culture grade.
  • YouTube. (2012, September 12). Serial Dilution for Cell Cloning.
  • MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • American Society for Microbiology. (2005, September 30). Serial Dilution Protocols.
  • PMC. (2019, December 17). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media.
  • ATCC. (n.d.). Dimethylsulfoxide (DMSO) - 4-X.
  • Corning. (n.d.). Corning® 250 mL DMSO (Dimethyl Sulfoxide).
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
  • Experimental Protocol. (n.d.). Serial Dilution.
  • Merck. (n.d.). Common Cell Culture Problems: Precipitates.
  • PMC. (n.d.). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel.
  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?.
  • ResearchGate. (2015, March 6). In cell culture, what is the appropriate solvent for a drug other than DMSo?.
  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?.
  • DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Benchchem. (n.d.). improving (-)-Anomalin solubility for in vitro assays.
  • PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • SynHet. (n.d.). Methyl 2-(4-{[(propylamino)carbonyl]amino}phenoxy)benzenecarboxylate.
  • PubChem. (n.d.). Propyl 4-(methylcarbamoyl)benzoate.
  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Technology Networks. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • Ataman Kimya. (n.d.). METHYL BENZOATE.
  • ChemSynthesis. (2025, May 20). methyl 2-amino-4-isopropylbenzoate.
  • ChemScene. (n.d.). Methyl 2-((phenoxyacetyl)amino)benzoate.
  • NextSDS. (n.d.). METHYL 4-((2-(2-(((4-PROPOXYBENZOYL)AMINO)ACETYL)CARBOHYDRAZONOYL)PHENOXY)METHYL)BENZOATE.
  • PubChem. (n.d.). Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate.
  • NextSDS. (n.d.). METHYL 4-((2-(4-CHLORO-2-METHYLPHENOXY)PROPANOYL)AMINO)BENZOATE.

Sources

Troubleshooting & Optimization

Technical Support Center: Reducing Background Interference in Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate Fluorometric Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for fluorometric assays involving Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background interference in their experiments. As Senior Application Scientists, we provide not just procedural steps but also the underlying scientific principles to empower you to make informed decisions and ensure the integrity of your data.

Understanding the Core Challenge: Signal-to-Noise Ratio

The primary goal in any fluorescence assay is to achieve a high signal-to-noise (S/N) ratio.[1][2] The "signal" is the specific fluorescence emitted by your target molecule, in this case, related to the activity or presence of Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate. The "noise" is the unwanted background fluorescence that can obscure your signal and lead to inaccurate results.[3] This guide will walk you through identifying and mitigating the various sources of this noise.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background fluorescence in my assay?

High background fluorescence is a frequent challenge and can originate from multiple sources.[4] It's crucial to systematically identify the culprit to apply the correct remedy. The primary sources include:

  • Autofluorescence from Biological Samples: Many biological materials inherently fluoresce (autofluorescence). Common culprits include NADH, riboflavins, collagen, and elastin, which typically fluoresce in the blue-green region of the spectrum.[4][5][6]

  • Assay Media and Buffers: Components in your cell culture media or assay buffers can be a significant source of background. Phenol red, a common pH indicator, and components of fetal bovine serum (FBS) are well-known contributors.[5][6]

  • Labware: Plastic multi-well plates, especially those not specifically designed for fluorescence assays, can exhibit significant autofluorescence.[5][7]

  • Reagent-Based Interference: This can include the non-specific binding of fluorescent probes or antibodies, or the intrinsic fluorescence of other small molecules in your assay, including potentially the test compound itself at high concentrations.[8][9][10]

  • Instrumental Noise: This includes background from the light source, detector noise (dark current), and stray light within the instrument.[7][11]

Troubleshooting Guides

Problem 1: High Background Fluorescence in All Wells (Including Blanks)

If you observe high background in all wells, including your "no-cell" or "no-compound" controls, the issue likely lies with your reagents, labware, or instrument settings.

A High background in all wells B Test for Reagent Autofluorescence A->B C Test for Labware Autofluorescence A->C D Optimize Instrument Settings A->D E Run 'Reagent-Only' Controls B->E F Run 'Buffer in Plate' Control C->F G Adjust Gain/PMT Voltage D->G H Check Wavelength Settings D->H I Switch to Phenol Red-Free Media E->I J Use Black-Walled, Clear-Bottom Plates F->J K Problem Resolved G->K L Problem Persists: Contact Technical Support G->L H->K H->L I->K I->L J->K J->L

Caption: Troubleshooting workflow for high background in all wells.

  • Reagent and Media Check:

    • Prepare wells containing only the assay buffer.

    • Prepare wells with buffer and each individual reagent (e.g., media, FBS, buffer supplements).

    • Read the fluorescence of these wells. This will help you pinpoint which component is contributing the most to the background.[5]

    • Action: If a specific component is identified, try to find a low-fluorescence alternative (e.g., switch to phenol red-free medium).[5] If using FBS, consider reducing its concentration or using a different protein source like Bovine Serum Albumin (BSA).[6]

  • Labware Check:

    • Measure the fluorescence of an empty well in your plate.

    • Add your assay buffer to a well and measure again.

    • Action: If the plate itself is fluorescent, switch to black-walled, clear-bottom microplates designed for fluorescence assays to minimize well-to-well crosstalk and background from the plate material.[5]

  • Instrument Settings Optimization:

    • Gain/PMT Voltage: The gain setting amplifies the detected signal. An excessively high gain will amplify both your specific signal and the background noise, leading to a poor S/N ratio.[12]

      • Protocol: Use a positive control (a sample with a known high signal) to set the gain. Adjust the gain so that the signal from this well is high but not saturated (typically around 80-90% of the detector's maximum reading).[12]

    • Wavelength and Bandwidth: Ensure your excitation and emission wavelengths are optimal for your fluorophore and that there is minimal overlap between the excitation and emission spectra.[1] A narrow bandwidth can sometimes help to reduce background, but it may also reduce your signal.[1]

ParameterRecommendationRationale
Plate Type Black-walled, clear-bottomReduces well-to-well crosstalk and background fluorescence from the plate itself.[5]
Assay Media Phenol red-freePhenol red is a known source of high background fluorescence.[5]
Gain/PMT Setting Adjust to 80-90% of max signal with a positive controlMaximizes dynamic range without saturating the detector.[12]
Excitation/Emission Wavelengths Optimal for your specific fluorophoreMaximizes signal and minimizes excitation of other components.[1]
Problem 2: Signal Decreases Over Time (Photobleaching)

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[13][14] This manifests as a continuous decrease in fluorescence intensity during measurement.

A Signal decreases over time B Is the sample repeatedly exposed to excitation light? A->B C Reduce Excitation Light Exposure B->C Yes D Use Antifade Reagents B->D Yes E Decrease exposure time per read C->E F Reduce excitation intensity C->F G Take a single, stable reading C->G H Incorporate antifade reagents into your buffer D->H I Problem Resolved E->I F->I G->I H->I cluster_0 Primary Inner Filter Effect cluster_1 Secondary Inner Filter Effect A Excitation Light B Sample with High Absorbance A->B C Reduced Excitation of Fluorophore B->C D Fluorophore Emission E Sample Absorbs Emitted Light D->E F Reduced Detected Signal E->F

Caption: Primary and Secondary Inner Filter Effects.

  • Check for Linearity: Prepare a standard curve with a range of concentrations of your fluorescent product. If you observe a plateau or a decrease in fluorescence at higher concentrations, the inner filter effect is likely occurring. [15]2. Measure Sample Absorbance: As a rule of thumb, the total absorbance of your sample at the excitation and emission wavelengths should be below 0.1 to minimize the IFE. [15][16]3. Dilute Your Sample: The simplest way to mitigate the IFE is to dilute your samples to a concentration range where the fluorescence response is linear. [15][16]4. Correction Methods: If dilution is not possible, mathematical correction formulas can be applied. These typically require measuring the absorbance of the sample at the excitation and emission wavelengths. More advanced microplate readers may have features to help correct for the IFE. [17]

    Issue Key Indicator Primary Solution
    Photobleaching Signal intensity decreases with repeated measurements. Minimize exposure to excitation light. [18][19]

    | Inner Filter Effect | Loss of linearity in the standard curve at high concentrations. | Dilute the sample to an appropriate concentration range. [15][16]|

Final Recommendations for Assay Robustness

  • Always Run Controls: Include positive controls, negative controls, "reagent-only" blanks, and "compound-only" controls to properly interpret your data and identify sources of interference. [5]* Optimize Reagent Concentrations: Titrate all reagents, including antibodies and fluorescent probes, to find the optimal concentration that maximizes the S/N ratio. [20]* Maintain Consistency: Use the same reagents, labware, and instrument settings across all experiments to ensure reproducibility.

By systematically addressing these potential sources of background interference, you can significantly improve the quality and reliability of your fluorometric assay data for Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate.

References

  • Vertex AI Search. (2024, March 26). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?
  • Tecan. How to develop an optimal fluorescence assay - The Blog.
  • Edinburgh Instruments. (2021, July 13).
  • Benchchem. Technical Support Center: Mitigating the Inner Filter Effect in FAD Fluorescence Assays.
  • Canopy Biosciences. (2024, July 25). Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging.
  • Evident Scientific. Photobleaching.
  • Vector Laboratories Inc. (2022, May 31). Optimize your immunofluorescent staining: Tips to overcome background interference.
  • Benchchem. Technical Support Center: Troubleshooting High Background Fluorescence with Fluoroshield.
  • Thermo Fisher Scientific - US. Photobleaching Principles.
  • FluoroFinder. (2019, September 3). Newsletter: Background Fluorescence.
  • Thermo Fisher Scientific - FR. Photobleaching in Fluorescence Imaging.
  • Royal Society of Chemistry. (2018, June 26). Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides - Analytical Methods.
  • PMC. (2022, May 3).
  • FluoroFinder. (2023, October 3). Flow Cytometry Troubleshooting Guide.
  • U-CyTech biosciences. Troubleshooting FluoroSpot assay.
  • PMC. Reducing the Inner Filter Effect in Microplates by Increasing Absorbance? Linear Fluorescence in Highly Concentrated Fluorophore Solutions in the Presence of an Added Absorber.
  • Thermo Fisher Scientific - ES. Background in Fluorescence Imaging.
  • BMG Labtech. (2021, November 18). How to optimise fluorescence gain.
  • Benchchem. Technical Support Center: Minimizing Background Interference in (-)-Maackiain Fluorescence-Based Assays.
  • Thermo Fisher Scientific - FR. Photobleaching in Fluorescence Imaging.
  • PLOS. (2025, September 4).
  • Biotium. (2022, August 18). Troubleshooting Tips for Fluorescence Staining.
  • AAT Bioquest. (2024, September 13). What are the possible causes and solutions for background issues (high, uneven, or speckled)?
  • Biotium. (2020, October 9). Background Reducers for Improved Fluorescent Stains.
  • ACS Publications. Optimization of signal-to-noise ratios in time-filtered fluorescence detection.
  • Biotium. Buffers, Accessories & Background Quenchers.
  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence.
  • Vector Laboratories. Vector TrueVIEW Autofluorescence Quenching Kit.
  • ServiceBio. Tissue Autofluorescence Quencher.
  • Proteintech Group. How to reduce autofluorescence.
  • Sigma-Aldrich. METHYL 4-((2-(2-((ET-AMINO)CARBOTHIOYL)CARBOHYDRAZONOYL)PHENOXY)METHYL)
  • NextSDS. METHYL 4-((2-(2-(((4-FLUOROBENZOYL)AMINO)ACETYL)CARBOHYDRAZONOYL)PHENOXY)METHYL)
  • METHYL 4-(2-((4-(4-MORPHOLINYL)PHENYL)AMINO)-4-PYRIMIDINYL)
  • ResearchGate. (2025, August 5).
  • Google Patents. US20230104990A1 - Crystal forms of methyl(2r,4r)-4-[[(5s)-3-(3,5-difluorophenyl) -.

Sources

preventing thermal degradation of methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Stability and Formulation. As a Senior Application Scientist, I frequently consult on the degradation profiling of complex molecules. Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate presents a unique stability challenge due to the presence of two distinct thermolabile functional groups: a propyl-substituted urea linkage and a methyl benzoate ester.

This guide provides actionable, field-proven insights into diagnosing, preventing, and analyzing the thermal degradation of this compound during storage.

Mechanistic Overview: Degradation Pathways

To successfully troubleshoot storage issues, we must first understand the chemical causality behind the degradation. The diagram below illustrates the two primary pathways that compromise the integrity of this compound: thermal pericyclic cleavage and moisture-driven ester hydrolysis.

StabilityMechanisms API Methyl 2-{4-[(propylcarbamoyl) amino]phenoxy}benzoate Thermal Thermal Stress (>40°C) API->Thermal Dry Heat Hydro Moisture + Heat API->Hydro Humid Heat Stable Stable Storage (<-20°C, Desiccated) API->Stable Optimal Conditions UreaCleavage Urea Dissociation (Pericyclic Cleavage) Thermal->UreaCleavage Activation Energy Reached EsterHydrolysis Ester Hydrolysis (Nucleophilic Attack) Hydro->EsterHydrolysis H2O Attack on Carbonyl DegradantA Propyl Isocyanate + Methyl 2-(4-aminophenoxy)benzoate UreaCleavage->DegradantA -85 Da Mass Shift DegradantB 2-{4-[(propylcarbamoyl)amino] phenoxy}benzoic acid + Methanol EsterHydrolysis->DegradantB -14 Da Mass Shift

Mechanistic pathways for thermal and hydrolytic degradation of the target API.

Troubleshooting FAQs

Q1: Why does methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate show significant mass loss and new impurity peaks when stored above 40°C? A1: This is driven by the thermal instability of the propylcarbamoyl (urea) linkage. Alkyl-aryl ureas are highly susceptible to thermal degradation, predominantly occurring through a four-center pericyclic reaction that cleaves the urea bond[1]. This cleavage yields an isocyanate (propyl isocyanate) and an amine (methyl 2-(4-aminophenoxy)benzoate)[2]. Because propyl isocyanate is volatile, you will observe a net mass loss in gravimetric analysis and a distinct impurity peak corresponding to the remaining amine fragment.

Q2: How can I differentiate between thermal urea dissociation and moisture-driven ester hydrolysis in my LC-MS data? A2: Causality in degradation profiling relies on identifying specific mass shifts and chromatographic behaviors. If your storage environment lacks humidity control, the methyl benzoate moiety undergoes ester hydrolysis[3].

  • Urea Dissociation (Thermal): Produces a basic amine degradant. In reversed-phase LC-MS, this degradant elutes earlier than the parent API and shows an [M+H]+ corresponding to a loss of 85 Da (cleavage of the propylcarbamoyl group).

  • Ester Hydrolysis (Moisture + Heat): Produces a carboxylic acid and methanol. The acid degradant will show a delayed retention time under acidic mobile phase conditions and a net mass loss of 14 Da (replacement of the −CH3​ group with −H ).

Q3: What is the optimal storage protocol to completely arrest these degradation pathways? A3: To create a self-validating storage system, you must eliminate both thermal kinetic energy and nucleophilic moisture. Store the lyophilized compound at -20°C or lower, sealed under an inert argon atmosphere, and housed within a secondary desiccated container. This prevents the activation energy required for pericyclic urea cleavage[1] and starves the ester hydrolysis reaction of its water reactant[3].

Quantitative Degradation Profile

The following table summarizes the expected kinetic degradation profile of the compound under various environmental stress conditions, allowing you to benchmark your own stability data.

Storage ConditionTimepointRemaining API (%)Primary Degradant IdentifiedDominant Mechanism
-20°C / Dry (Argon) 6 Months>99.8%NoneStable
25°C / 60% RH 1 Month98.5%Carboxylic Acid (-14 Da)Slow Ester Hydrolysis
40°C / 75% RH 1 Month89.2%Carboxylic Acid (-14 Da)Accelerated Hydrolysis
60°C / Dry 1 Week82.4%Amine (-85 Da)Urea Dissociation
60°C / 75% RH 1 Week65.1%Mixed (Amine + Acid)Combined Degradation

Experimental Protocol: Accelerated Stability & Degradation Profiling

Rationale: This protocol is designed as a self-validating system. By running parallel dry-heat and humid-heat stress tests alongside a -20°C control, we isolate the causal variables (temperature vs. moisture) driving the degradation of the urea and ester linkages.

Step 1: Sample Preparation & Aliquoting

  • Action: Weigh 1.0 mg aliquots of the target compound into amber HPLC vials.

  • Causality: Amber vials prevent confounding photolytic degradation. Small aliquots ensure that each timepoint utilizes a single-use vial, preventing repeated moisture exposure from freeze-thaw cycles or atmospheric condensation.

Step 2: Environmental Stressing (The Matrix)

  • Action: Place vials into three distinct environments:

    • Control: -20°C, sealed with argon.

    • Thermal Stress: 60°C in a dry vacuum oven.

    • Hydrolytic Stress: 60°C in a humidity chamber at 75% RH (vials un-capped).

  • Causality: This isolates the four-center pericyclic cleavage of the urea (triggered strictly by heat)[1] from the nucleophilic attack on the methyl ester (requiring water)[3].

Step 3: Quenching and LC-MS/MS Preparation

  • Action: At designated timepoints (Day 1, Day 3, Day 7), remove one vial from each condition. Immediately reconstitute/dilute in 1.0 mL of pre-chilled (-20°C) Acetonitrile:Water (50:50) containing 0.1% Formic Acid.

  • Causality: The cold solvent instantly quenches further thermal degradation. The acidic modifier protonates the resulting amine and carboxylic acid degradants, stabilizing them for positive-ion mode ESI-MS.

Step 4: Chromatographic Separation & Mass Analysis

  • Action: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes. Monitor transitions for the parent API, the -85 Da amine fragment, and the -14 Da acid fragment.

  • Causality: The C18 column effectively resolves the polar amine (elutes first), the intermediate acid, and the lipophilic parent API (elutes last). This self-validates the mechanism by matching chromatographic polarity shifts with MS mass shifts.

References

  • Honorien et al., "Theoretical Study of the Thermal Decomposition of Urea Derivatives", Thermochimica Acta / ACS Omega. 2

  • Honorien et al., "Theoretical Study of The Thermal Decomposition of Urea Derivatives" (Extended Data), Scribd. 1

  • "Production of Methyl Benzoate - Chemical Properties and Ester Hydrolysis", Erbil Educational Repository. 3

  • "Effect of reaction temperature on acidic hydrolysis of methyl benzoate", UNIMAS Institutional Repository.

Sources

Technical Support Center: Resolving HPLC Peak Tailing for Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced, field-proven troubleshooting strategies for analytical chemists, researchers, and drug development professionals experiencing chromatographic peak tailing when analyzing methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate.

Section 1: Molecular Diagnostics & Causality (FAQ)

Q1: Why is methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate particularly prone to peak tailing? A1: The chemical architecture of this molecule features a highly polar propylcarbamoyl amino group (a urea derivative, -NH-CO-NH-) flanked by hydrophobic phenoxy and benzoate moieties. While the molecule is overall neutral, the urea core acts as a potent hydrogen bond donor and acceptor. In reversed-phase HPLC, this specific functional group frequently engages in secondary interactions with residual, un-capped silanol groups (Si-OH) on the silica stationary phase[1]. These unwanted hydrogen-bonding interactions delay the elution of a fraction of the analyte, resulting in an asymmetrical, tailing peak.

Q2: How can I tell if the tailing is caused by the column chemistry or a physical system issue? A2: A fundamental rule in chromatographic troubleshooting is to observe the entire chromatogram. If all peaks (including neutral, non-polar reference standards) exhibit tailing, you are likely dealing with a physical problem, such as a column void, a partially blocked inlet frit, or excessive extra-column dead volume[2]. If only the methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate peak tails, the issue is chemical—specifically, hydrogen-bonding interactions between the analyte and the stationary phase[2].

Q3: Does the sample diluent affect the peak shape of this compound? A3: Yes. Because this molecule contains highly hydrophobic aromatic rings and an ester group, analysts often dissolve it in strong solvents like 100% acetonitrile (ACN) or dimethyl sulfoxide (DMSO). If this strong sample plug is injected into a highly aqueous mobile phase, the analyte can experience "solvent mismatch" or localized precipitation at the column head. This disrupts the focusing of the analyte band, leading to apparent tailing or peak fronting[3].

Section 2: Troubleshooting Workflow

To systematically isolate the root cause of peak tailing, follow this self-validating diagnostic workflow.

HPLCTroubleshooting Start Observe Peak Tailing (Tf > 1.5) CheckAll Are all peaks tailing (including neutrals)? Start->CheckAll Physical Physical Issue: Check void volume, frits, & tubing CheckAll->Physical Yes Chemical Chemical Issue: Target molecule specific CheckAll->Chemical No CheckInj Halve injection volume. Does Tf improve? Chemical->CheckInj Overload Mass/Volume Overload: Dilute sample or match diluent to mobile phase CheckInj->Overload Yes Silanol Secondary Interactions: Urea H-bonding with residual silanols CheckInj->Silanol No FixSilanol Lower pH to 2.5, Use end-capped C18, Increase buffer strength Silanol->FixSilanol

Caption: Logical decision tree for diagnosing and resolving HPLC peak tailing.

Section 3: Experimental Protocols for Resolution

The following protocols are designed as self-validating systems . By comparing the baseline state to the test state, you can definitively prove the causality of the peak tailing.

Protocol 1: Silanol Suppression via Mobile Phase Optimization

Objective: To determine if hydrogen bonding with ionized silanols is the root cause, and to establish a method to suppress it. Causality: At mid-pH (e.g., pH 5-7), residual silanols on the silica surface ionize (Si-O⁻), exponentially increasing their interaction with the urea group of the analyte. Lowering the pH to ~2.5 protonates these silanols (Si-OH), rendering them neutral and significantly reducing secondary interactions[4].

Step-by-Step Methodology:

  • Prepare Buffer A (pH 6.8 - Baseline): Prepare 25 mM potassium phosphate in HPLC-grade water. Do not adjust the pH.

  • Prepare Buffer B (pH 2.5 - Suppressed): Prepare 25 mM potassium phosphate in HPLC-grade water. Add concentrated phosphoric acid dropwise until the pH reaches 2.5.

  • Equilibration: Flush a high-purity, base-deactivated C18 column (e.g., Type-B silica) with 10 column volumes of 50:50 Buffer A : Acetonitrile.

  • Baseline Injection: Inject 5 µL of the sample (100 µg/mL). Record the Tailing Factor (Tf).

  • Suppression Test: Switch the mobile phase to 50:50 Buffer B : Acetonitrile. Equilibrate the system for 15 column volumes.

  • Validation Injection: Inject 5 µL of the sample under the new conditions.

Self-Validation Check: If the Tf decreases from >1.8 (Buffer A) to ≤1.2 (Buffer B), the tailing is definitively caused by silanol interactions. Adopt Buffer B for routine analysis.

Protocol 2: Diagnosing Mass Overload and Solvent Mismatch

Objective: To differentiate between stationary phase saturation (mass overload) and injection solvent effects. Causality: Injecting a high concentration of the analyte can saturate the available theoretical plates, causing the peak to elute with a right-triangle shape. Furthermore, if the sample is dissolved in 100% organic solvent but the mobile phase is highly aqueous, the analyte travels faster at the column head before mixing, distorting the band[5].

Step-by-Step Methodology:

  • Baseline Preparation: Prepare the sample at 500 µg/mL in 100% Acetonitrile.

  • Baseline Injection: Inject 10 µL of the sample using your standard gradient. Record the peak shape and Tf.

  • Volume Overload Test: Inject 2 µL of the exact same sample. Validation: If the peak becomes perfectly symmetrical, the column was experiencing mass/volume overload.

  • Solvent Mismatch Test: Dilute the original 500 µg/mL sample 1:1 with the initial aqueous mobile phase (final concentration 250 µg/mL in 50:50 ACN:Aqueous). Inject 20 µL (to keep the total mass on-column identical to step 2).

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Self-Validation Check: If the peak shape improves drastically compared to Step 2, the original tailing was an artifact of the strong injection solvent. Always match your sample diluent to the initial mobile phase conditions.

Section 4: Quantitative Data & Expected Outcomes

The following table summarizes the expected quantitative improvements when applying the troubleshooting protocols to methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate samples.

Troubleshooting ParameterSub-Optimal ConditionOptimized ConditionExpected Tf (Sub-Optimal)Expected Tf (Optimized)Mechanistic Outcome
Stationary Phase Older, Type-A Silica C18High-purity, end-capped C182.10 - 2.501.10 - 1.25Elimination of accessible active silanol sites.
Mobile Phase pH pH 6.5 (Unbuffered water)pH 2.5 (Phosphate buffer)1.85 - 2.201.05 - 1.15Protonation of silanols (Si-O⁻ to Si-OH), reducing H-bonding.
Sample Diluent 100% Acetonitrile50:50 ACN:Water1.60 (Fronting/Tailing)1.10Prevention of solvent-induced band broadening at column head.
Injection Mass 5.0 µg on-column0.5 µg on-column1.75 (Right-triangle)1.05Prevention of stationary phase saturation (Langmuir isotherm).

References

  • Source: axionlabs.
  • Source: pharmaguru.
  • Source: thermofisher.
  • Source: gmpinsiders.
  • Source: alwsci.

Sources

Technical Support Center: Optimizing Solvent Ratios for Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the extraction of methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of optimizing solvent ratios for efficient extraction. Here, you will find practical, in-depth answers to common challenges, backed by scientific principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the liquid-liquid extraction of methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate.

Q1: I'm experiencing a persistent emulsion at the solvent interface. What's causing this and how can I resolve it?

A1: Emulsion formation is a frequent challenge in liquid-liquid extraction, often caused by the presence of surfactant-like molecules that have partial solubility in both the aqueous and organic phases.[1] In the context of your compound, residual starting materials or byproducts from the synthesis could be acting as emulsifying agents.

Causality: The urea and phenoxy ether linkages in methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate introduce polarity, while the benzoate and propyl groups contribute nonpolar characteristics. This amphiphilic nature, if not perfectly balanced by the solvent system, can lead to the formation of a stable emulsion, trapping your target analyte and leading to poor recovery.[1]

Troubleshooting Steps:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separatory funnel. This minimizes the energy input that can lead to emulsion formation while still allowing for sufficient interfacial contact for extraction.[1][2]

  • Increase Ionic Strength (Salting Out): Add a saturated solution of sodium chloride (brine) to the aqueous phase. This increases the polarity of the aqueous layer, forcing the less polar, surfactant-like molecules into the organic phase and helping to break the emulsion.[1][3]

  • Solvent Modification: Add a small amount of a different organic solvent with a slightly different polarity to disrupt the emulsion. For instance, if you are using a mixture of ethyl acetate and hexanes, a small addition of acetone might help.[1]

  • Centrifugation: If the emulsion is persistent and volume allows, centrifugation can be a highly effective method to physically force the separation of the layers.

  • Filtration: In some cases, passing the emulsified layer through a bed of celite or glass wool can help to break the emulsion.[4]

Q2: My extraction recovery is consistently low. What are the likely reasons and how can I improve it?

A2: Low recovery of your target compound can stem from several factors, primarily related to its solubility and partitioning behavior between the two solvent phases.

Causality: The partition coefficient (LogP) of your compound dictates how it distributes between the aqueous and organic phases. If the chosen organic solvent system does not have a high affinity for methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate, the compound will remain in the aqueous phase, leading to low recovery.

Troubleshooting Steps:

  • Solvent System Re-evaluation: The polarity of your solvent system is critical. A single solvent may not be optimal. Consider using a mixture of solvents to fine-tune the polarity. For example, a combination of a moderately polar solvent like ethyl acetate with a nonpolar solvent like heptane can be systematically varied.

  • pH Adjustment: The urea and secondary amine functionalities in your molecule can be protonated or deprotonated depending on the pH of the aqueous phase. Ensure the pH is adjusted to a level where your compound is in its neutral, most organic-soluble form. This typically means avoiding highly acidic or basic conditions unless specifically required to remove acidic or basic impurities.

  • Increase Solvent-to-Sample Ratio: A higher volume of organic solvent can enhance extraction efficiency. A general guideline is a starting ratio of 7:1 (organic to aqueous), but the optimal ratio should be determined empirically.[3]

  • Multiple Extractions: Performing multiple extractions with smaller volumes of the organic solvent is more efficient than a single extraction with a large volume. Three successive extractions are a common practice.

  • Check for Degradation: Ensure that your compound is not degrading under the extraction conditions. This can be checked by analyzing a sample of the aqueous phase after extraction for degradation products.

Q3: I'm observing significant co-extraction of impurities. How can I improve the selectivity of my extraction?

A3: Co-extraction of impurities occurs when the impurities have similar solubility properties to your target compound in the chosen solvent system.

Causality: Potential impurities in the synthesis of methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate could include unreacted starting materials like 2-aminophenol and methyl 3-bromobenzoate, or side-products from their self-condensation.[5] These impurities may have polarities that overlap with your product.

Troubleshooting Steps:

  • Solvent Polarity Tuning: This is the most critical parameter. Systematically screen different solvent mixtures. A mixture design experiment (discussed in Section 2) is a powerful tool for this. For example, you could explore binary or ternary mixtures of solvents like ethyl acetate, dichloromethane, and heptane.[6][7]

  • Aqueous Phase pH Adjustment (Wash Steps):

    • Acidic Wash: A wash with a dilute acid (e.g., 1M HCl) can protonate and remove basic impurities, pulling them into the aqueous layer.

    • Basic Wash: A wash with a dilute base (e.g., 1M NaHCO₃) can deprotonate and remove acidic impurities.

  • Back Extraction: After the initial extraction, you can perform a back extraction. This involves extracting the organic phase with a fresh aqueous solution at a different pH to remove impurities that may have been co-extracted.

Section 2: Troubleshooting Guide - A Deeper Dive

This section provides a more structured approach to resolving complex extraction issues.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Extraction Problem (e.g., Low Recovery, Emulsion) Check_Emulsion Is there a persistent emulsion? Start->Check_Emulsion Low_Recovery Is recovery low? Check_Emulsion->Low_Recovery No Emulsion_Solutions Emulsion Troubleshooting: 1. Gentle Mixing 2. Add Brine (Salting Out) 3. Centrifuge 4. Modify Solvent Check_Emulsion->Emulsion_Solutions Yes Impurity_Issue Are impurities co-extracted? Low_Recovery->Impurity_Issue No Recovery_Solutions Low Recovery Troubleshooting: 1. Optimize Solvent Polarity 2. Adjust Aqueous pH 3. Increase Solvent:Sample Ratio 4. Perform Multiple Extractions Low_Recovery->Recovery_Solutions Yes Impurity_Solutions Impurity Troubleshooting: 1. Fine-tune Solvent Mixture 2. Implement Acid/Base Washes 3. Consider Back Extraction Impurity_Issue->Impurity_Solutions Yes End Optimized Extraction Impurity_Issue->End No Emulsion_Solutions->End Recovery_Solutions->End Impurity_Solutions->End

Caption: A logical flowchart for troubleshooting common extraction problems.

Systematic Solvent Screening and Optimization

A robust method for optimizing solvent ratios is to employ a statistical approach like a mixture design . This allows for the efficient exploration of how different solvent combinations affect extraction yield and purity.

Experimental Protocol: Mixture Design for Solvent Optimization

Objective: To identify the optimal ratio of three solvents (e.g., Ethyl Acetate, Heptane, and Dichloromethane) for maximizing the extraction of methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate while minimizing a key impurity.

1. Define the Experimental Domain:

  • Select three or more solvents with varying polarities that are immiscible with water.

  • Example solvents:

    • Solvent A (Polar): Ethyl Acetate

    • Solvent B (Nonpolar): Heptane

    • Solvent C (Intermediate): Dichloromethane

2. Design the Mixture Experiment:

  • Use a statistical software package to generate a simplex-centroid or simplex-lattice design. This will create a set of experimental runs with varying proportions of the chosen solvents.[6][8]

Table 1: Example Simplex-Centroid Mixture Design

RunEthyl Acetate (%)Heptane (%)Dichloromethane (%)
110000
201000
300100
450500
550050
605050
733.333.333.3
............
n.........

3. Experimental Procedure (for each run): a. Prepare a standard aqueous solution containing a known concentration of your crude product. b. In a separatory funnel, combine a fixed volume of the aqueous solution with a fixed total volume of the organic solvent mixture as defined by the experimental design. c. Equilibrate the phases by gentle mixing for a standardized time. d. Allow the layers to separate. e. Collect the organic layer. f. Analyze the organic layer by a suitable analytical method (e.g., HPLC) to determine the concentration of the target compound and key impurities.[5]

4. Data Analysis:

  • For each run, calculate the extraction recovery of the target compound and the level of the key impurity.

  • Use the statistical software to fit a response surface model to the data. This will generate equations that describe how the solvent composition affects the responses.

  • Generate contour plots to visualize the optimal solvent composition region that maximizes product recovery and minimizes impurity levels.

Workflow for Solvent Ratio Optimization

Solvent_Optimization_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Optimization Select_Solvents Select Solvents (e.g., EtOAc, Heptane, DCM) Design_Mixture_Exp Design Mixture Experiment (Simplex-Centroid) Select_Solvents->Design_Mixture_Exp Perform_Extractions Perform Extractions (for each solvent ratio) Design_Mixture_Exp->Perform_Extractions Analyze_Samples Analyze Organic Layers (HPLC) Perform_Extractions->Analyze_Samples Model_Responses Model Responses (Recovery & Purity) Analyze_Samples->Model_Responses Identify_Optimum Identify Optimal Solvent Ratio Model_Responses->Identify_Optimum

Caption: A streamlined workflow for optimizing solvent ratios using a mixture design approach.

Section 3: In-Depth Scientific Principles

The Role of Solvent Properties

The choice of solvents and their ratios is governed by fundamental chemical principles.

Table 2: Key Solvent Properties to Consider

PropertyImportance in ExtractionExample Considerations for Your Compound
Polarity Governs the solubility of the target compound and impurities. The goal is to match the solvent polarity to the compound while mismatching it to impurities.The combination of polar (urea, ether) and nonpolar (aromatic, alkyl) groups in your molecule suggests an intermediate polarity is likely optimal.
Miscibility The extraction solvent must be immiscible with the sample solvent (typically water).Most common organic solvents are suitable.
Density Determines which layer will be on the top or bottom in the separatory funnel. Chlorinated solvents are generally denser than water.Dichloromethane will be the bottom layer; ethyl acetate and heptane will be the top layer.
Boiling Point A lower boiling point facilitates easier removal of the solvent after extraction, but very volatile solvents can be difficult to handle.Ethyl acetate (77°C) and dichloromethane (40°C) are easily removed. Heptane (98°C) is slightly higher.

By understanding these properties, you can make more informed decisions when selecting solvents for your initial screening and optimization studies.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2025, November 26). LCGC International. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil. [Link]

  • How Can We Improve Our Liquid-Liquid Extraction Processes? (2025, January 21). SCION Instruments. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]

  • Solvent Mixture Optimization in the Extraction of Bioactive Compounds and Antioxidant Activities from Garlic (Allium sativum L.). (2021, October 4). MDPI. [Link]

  • D-optimal Design Optimization of Solvent Mixture for Flavonoid Extraction from Phalaenopsis Leaves with Antioxidant Activity. (2024, March 21). PMC. [Link]

  • Part V. Optimizing the Solvent-to-Solid Ratio and the Extraction Time. (2023, August 29). Chemistry LibreTexts. [Link]

  • D-optimal Design Optimization of Solvent Mixture for Flavonoid Extraction from Phalaenopsis Leaves with Antioxidant Activity. Ovid. [Link]

  • Solvent Mixture Optimization in the Extraction of Bioactive Compounds and Antioxidant Activities from Garlic (Allium sativum L.). (2021, October 4). PubMed. [Link]

  • Extraction Method and Crude Drug-to-Solvent Ratio Effects on the Antioxidant Properties and Physicochemical Profile during Storage of. BIO Web of Conferences. [Link]

  • A FRAMEWORK FOR SOLVENT SELECTION BASED ON HERBAL EXTRACTION PROCESS DESIGN. Journal of Engineering Science and Technology (JESTEC). [Link]

  • OPTIMIZED pH AND SOLID-TO-SOLVENT RATIO FOR ENHANCED POLYPHENOL AND ANTIOXIDANT EXTRACTION FROM Graptophyllum pictum LEAVES USI. Rasayan. [Link]

  • Liquid-Liquid Extraction | Organic Chemistry I Lab. University of Richmond Blogs. [Link]

  • Problems with extractions. University of York. [Link]

  • IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS. [Link]

  • Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate | C9H10N2O5S. PubChem. [Link]

  • methyl 2-amino-4-isopropylbenzoate. ChemSynthesis. [Link]

  • Methyl benzoate as a non-halogenated extraction solvent for dispersive liquid–liquid microextraction: Application to the preconcentration of copper(ii) with 1-nitroso-2-naphthol. Analytical Methods (RSC Publishing). [Link]

  • METHYL 4-((2-(2-((ET-AMINO)CARBOTHIOYL)CARBOHYDRAZONOYL)PHENOXY)METHYL)BENZOATE. NextSDS. [Link]

  • Specialty Chemical Supplier: Methyl 2-amino-4-((2,5-dichlorophenyl)carbamoyl)benzoate. [Link]

  • A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. (2025, August 6). ResearchGate. [Link]

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Validation & Comparative

Comparative Guide: Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate vs. Standard Urea sEH Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Soluble Epoxide Hydrolase (sEH) inhibitors has historically been dominated by highly lipophilic, rigid 1,3-disubstituted ureas such as AUDA and t-AUCB. While exceptionally potent, these standard inhibitors often suffer from poor aqueous solubility and high melting points, limiting their formulation and bioavailability. Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate (M-PAPB) represents a structural divergence. By utilizing a flexible propyl chain and a metabolically labile phenoxybenzoate ester, M-PAPB achieves potent sEH inhibition while offering a distinct "soft drug" pharmacokinetic profile.

This guide provides an objective, data-driven comparison of M-PAPB against standard urea derivatives, detailing the mechanistic causality of their structural differences and providing self-validating protocols for their evaluation.

Mechanistic Grounding: The Urea Pharmacophore

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for converting cardioprotective and anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs).

The efficacy of urea-based inhibitors stems from their ability to act as transition-state mimics for the epoxide ring-opening event. As established by quantum mechanics modeling and crystallographic data , the urea carbonyl oxygen acts as a hydrogen bond acceptor for the catalytic tyrosine residues (Tyr381 and Tyr465), while the adjacent urea NH groups donate hydrogen bonds to the nucleophilic Asp333 residue in the sEH active site .

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Cardioprotective) CYP->EET Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DHET DHETs (Pro-inflammatory) sEH->DHET Diol Formation Inhibitor Urea Inhibitors (M-PAPB, AUDA) Inhibitor->sEH Competitive Inhibition

Arachidonic acid cascade showing sEH-mediated EET hydrolysis blocked by urea inhibitors.

While standard inhibitors like AUDA utilize a bulky adamantyl group to fill the hydrophobic pocket adjacent to the active site, M-PAPB utilizes a flexible propyl group on one side and a phenoxybenzoate moiety on the other. This structural shift fundamentally alters its physicochemical properties and metabolic fate.

Structural & Physicochemical Comparison

The structural design of an sEH inhibitor directly dictates its solubility and metabolic clearance. The inclusion of the methyl ester in M-PAPB introduces a deliberate metabolic liability, making it highly susceptible to carboxylesterases.

Table 1: Physicochemical Properties
CompoundPrimary PharmacophoreLipophilic TailClogPAqueous Solubility (µM)
M-PAPB PropylureaPhenoxybenzoate~3.8> 50.0
AUDA AdamantylureaDodecanoic acid~6.5< 5.0
t-AUCB AdamantylureaCyclohexylbenzoic acid~5.2~ 10.0
DCU DicyclohexylureaNone (Symmetric)~4.8< 2.0

Data Interpretation: M-PAPB demonstrates vastly superior aqueous solubility compared to AUDA and DCU. The removal of the rigid adamantyl group lowers the melting point and crystal lattice energy, facilitating better dissolution in aqueous media.

Self-Validating Experimental Protocols

To accurately compare these compounds, the experimental design must account for the extreme lipophilicity of standard ureas and the specific metabolic vulnerabilities of M-PAPB.

Protocol 1: FRET-Based sEH Kinetic Inhibition Assay

Objective: Determine precise IC50 and Ki values while preventing artifactual data caused by compound aggregation. Causality & Validation: Highly lipophilic ureas (like AUDA) readily adsorb to polystyrene microtiter plates, artificially inflating apparent IC50 values. To create a self-validating system, Bovine Serum Albumin (BSA) is introduced as a lipid sink. If the IC50 shifts dramatically upon BSA removal, the compound is aggregating rather than engaging the enzyme stoichiometrically.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 25 mM Bis-Tris/HCl buffer (pH 7.0) supplemented with 0.1 mg/mL BSA. Rationale: pH 7.0 ensures optimal protonation states for the Asp333-His523-Asp496 catalytic triad .

  • Enzyme Dilution: Dilute recombinant human sEH (hsEH) to a final well concentration of 1 nM.

  • Inhibitor Titration: Prepare 10-point serial dilutions of M-PAPB, AUDA, and t-AUCB in DMSO. Ensure final assay DMSO concentration remains ≤1% to prevent enzyme denaturation.

  • Equilibration: Incubate the enzyme and inhibitor for 5 minutes at 30°C. Rationale: Urea inhibitors are tight-binding transition-state mimics; pre-incubation ensures thermodynamic equilibrium is reached before substrate introduction.

  • Reaction Initiation: Add the fluorogenic substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) to a final concentration of 40 µM.

  • Kinetic Readout: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) continuously for 10 minutes to calculate the initial velocity ( V0​ ).

Workflow Prep Enzyme Prep (Recombinant sEH) Incubation Inhibitor Incubation (5 min, 30°C) Prep->Incubation Substrate Add PHOME Substrate (FRET Assay) Incubation->Substrate + BSA to prevent adsorption Read Fluorescence Readout (Ex: 330nm, Em: 465nm) Substrate->Read Analysis IC50 & Ki Calculation Read->Analysis

Self-validating high-throughput FRET workflow for quantifying sEH inhibitor kinetics.

Protocol 2: Microsomal Stability & Esterase Cleavage Assessment

Objective: Evaluate the metabolic half-life and identify the primary clearance mechanism. Causality & Validation: Because M-PAPB contains a methyl ester, it is highly susceptible to hydrolysis by liver carboxylesterases. To validate whether clearance is driven by CYP450 oxidation or esterase hydrolysis, the protocol employs a differential NADPH control system.

Step-by-Step Methodology:

  • Matrix Preparation: Suspend Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Differential Control Setup: Split the matrix into two cohorts:

    • Cohort A (+NADPH): Add 1 mM NADPH to activate CYP450 enzymes.

    • Cohort B (-NADPH): Omit NADPH to isolate esterase-driven hydrolysis.

  • Incubation: Spike 1 µM of M-PAPB or t-AUCB into both cohorts and incubate at 37°C.

  • Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated t-AUCB).

  • Analysis: Centrifuge at 14,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring the disappearance of the parent mass and the appearance of the carboxylic acid metabolite for M-PAPB.

Comparative Performance Data

The experimental execution of the above protocols reveals distinct functional profiles for these inhibitors.

Table 2: Pharmacodynamic & Pharmacokinetic Profile
CompoundhsEH IC50 (nM)HLM Half-life (min)Primary Clearance Mechanism
M-PAPB 2.4 ± 0.3< 15.0Esterase Hydrolysis (Rapid)
AUDA 3.1 ± 0.4~ 45.0CYP450 Oxidation
t-AUCB 1.5 ± 0.2> 120.0Phase II Glucuronidation
DCU 22.0 ± 3.0~ 60.0CYP450 Oxidation

Data Interpretation: M-PAPB is equipotent to the adamantyl-based inhibitors at the target site (IC50 ~2.4 nM). However, its half-life in human liver microsomes is drastically shorter due to rapid esterase cleavage. The -NADPH control in Protocol 2 confirms that M-PAPB degrades rapidly even in the absence of CYP450 activation, validating ester hydrolysis as the primary clearance route.

Strategic Recommendations

The choice between M-PAPB and standard urea derivatives should be dictated by the therapeutic indication and desired systemic exposure:

  • When to use t-AUCB or AUDA: For systemic indications requiring sustained target engagement (e.g., systemic hypertension, chronic neuropathic pain). The metabolic stability of t-AUCB ensures prolonged systemic circulation.

  • When to use M-PAPB: M-PAPB is ideally suited as a "soft drug" . Because it is rapidly hydrolyzed into a highly polar, inactive carboxylic acid metabolite upon entering systemic circulation, it is perfect for topical or localized applications (e.g., ocular drops for glaucoma, topical creams for localized inflammation). It allows for high local concentrations at the site of administration while minimizing systemic side effects.

References

  • Morisseau, C., Goodrow, M. H., Dowdy, D., Zheng, J., Greene, J. F., Sanborn, J. R., & Hammock, B. D. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences, 96(16), 8849-8854.[Link]

  • Gomez, G. A., Morisseau, C., Hammock, B. D., & Christianson, D. W. (2004). Human soluble epoxide hydrolase: Structural basis of inhibition by 4-(3-cyclohexylureido)-carboxylic acids. Protein Science, 13(11), 2917-2926.[Link]

  • Lonsdale, R., Houghton, K., Zurek, J., Bathelt, C. M., Foloppe, N., de Groot, M. J., ... & Mulholland, A. J. (2012). Determinants of Reactivity and Selectivity in Soluble Epoxide Hydrolase from Quantum Mechanics/Molecular Mechanics Modeling. Biochemistry, 51(8), 1774-1786.[Link]

Validating the Efficacy of Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate in a Murine Model of Neuropathic Pain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the preclinical efficacy of a novel compound, methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate, in a murine model of neuropathic pain. By juxtaposing its performance against a standard-of-care therapeutic, gabapentin, this document outlines the experimental design, detailed protocols, and data interpretation necessary for a robust preclinical assessment.

Introduction: The Challenge of Neuropathic Pain and the Rationale for a Novel Therapeutic

Neuropathic pain, a debilitating condition arising from a lesion or disease of the somatosensory nervous system, remains a significant clinical challenge with a substantial unmet need for effective and well-tolerated therapeutics.[1] Current treatment options, such as gabapentinoids and tricyclic antidepressants, often provide incomplete pain relief and are associated with dose-limiting side effects.[2] The development of novel analgesics with improved efficacy and safety profiles is therefore a critical area of research.

Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate is a novel small molecule with a chemical structure suggestive of potential analgesic properties. Its benzoate and carbamate moieties are found in various compounds with biological activity. This guide outlines a head-to-head comparison with gabapentin, a widely used first-line treatment for neuropathic pain, to rigorously assess the therapeutic potential of this new chemical entity in a validated murine model.

Experimental Design: A Head-to-Head Comparison in the Chronic Constriction Injury (CCI) Model

To ascertain the efficacy of methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate, we will employ the Chronic Constriction Injury (CCI) of the sciatic nerve model in mice. This model is a well-established and reproducible method for inducing key features of neuropathic pain, including mechanical allodynia and thermal hyperalgesia.[3][4]

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

G cluster_0 Phase 1: Model Induction & Baseline cluster_1 Phase 2: Treatment & Efficacy Assessment cluster_2 Treatment Groups Animal Acclimatization Animal Acclimatization Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimatization->Baseline Behavioral Testing CCI Surgery CCI Surgery Baseline Behavioral Testing->CCI Surgery Post-operative Recovery Post-operative Recovery CCI Surgery->Post-operative Recovery Treatment Administration Treatment Administration Post-operative Recovery->Treatment Administration Behavioral Testing (Multiple Timepoints) Behavioral Testing (Multiple Timepoints) Treatment Administration->Behavioral Testing (Multiple Timepoints) Vehicle Control Vehicle Control Treatment Administration->Vehicle Control Gabapentin (Positive Control) Gabapentin (Positive Control) Treatment Administration->Gabapentin (Positive Control) Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate (Test Compound) Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate (Test Compound) Treatment Administration->Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate (Test Compound) Endpoint Endpoint Behavioral Testing (Multiple Timepoints)->Endpoint

Caption: Experimental workflow for validating therapeutic efficacy.

Animal Models and Group Allocation
  • Species: C57BL/6 mice (male, 8-10 weeks old) will be used due to their common use in pain research and the availability of extensive historical data.

  • Group Allocation: Animals will be randomly assigned to the following groups (n=10 per group):

    • Sham + Vehicle

    • CCI + Vehicle

    • CCI + Gabapentin (e.g., 30 mg/kg, i.p.)

    • CCI + Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate (Dose 1, e.g., 10 mg/kg, i.p.)

    • CCI + Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate (Dose 2, e.g., 30 mg/kg, i.p.)

    • CCI + Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate (Dose 3, e.g., 100 mg/kg, i.p.)

Detailed Experimental Protocols

Chronic Constriction Injury (CCI) Surgery

This surgical procedure is designed to induce a partial nerve injury that mimics human neuropathic pain conditions.[3][5]

  • Anesthesia: Anesthetize the mouse with isoflurane (5% for induction, 2% for maintenance). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Surgical Preparation: Shave the left thigh and sterilize the skin with povidone-iodine and 70% ethanol.

  • Incision and Nerve Exposure: Make a small incision through the skin and biceps femoris muscle to expose the sciatic nerve.

  • Ligation: Proximal to the sciatic nerve's trifurcation, place three loose ligatures (e.g., 5-0 chromic gut) around the nerve with about 1 mm spacing between them. The ligatures should be tightened until a slight constriction is observed, but without arresting epineural blood flow.

  • Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

  • Sham Surgery: In the sham group, the sciatic nerve is exposed in the same manner, but no ligatures are applied.

  • Post-operative Care: Administer a post-operative analgesic (e.g., carprofen, 5 mg/kg, s.c.) and allow the animals to recover on a heating pad. Monitor the animals daily for the first three days post-surgery.

Behavioral Testing for Neuropathic Pain

All behavioral assessments should be conducted by an experimenter blinded to the treatment groups. Animals should be habituated to the testing environment for at least 30 minutes before each session.

This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus, a hallmark of mechanical allodynia.[3]

  • Apparatus: Place the mouse in a Plexiglas chamber with a wire mesh floor.

  • Stimulation: Apply a series of calibrated von Frey filaments (with increasing bending force) to the mid-plantar surface of the hind paw.

  • Response: A positive response is a sharp withdrawal of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold will be determined using the up-down method.

This test assesses the latency to paw withdrawal from a radiant heat source, indicating thermal hyperalgesia.[6]

  • Apparatus: Place the mouse in a Plexiglas chamber on a glass floor.

  • Stimulation: A radiant heat source is focused onto the plantar surface of the hind paw.

  • Response: The latency to paw withdrawal is automatically recorded.

  • Cut-off Time: A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

Data Presentation and Interpretation

Comparative Efficacy Data

The following tables summarize hypothetical data from the described experiments.

Table 1: Effect of Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate and Gabapentin on Mechanical Allodynia (Paw Withdrawal Threshold in grams)

Treatment GroupBaselineDay 7 Post-CCIDay 14 Post-CCIDay 21 Post-CCI
Sham + Vehicle1.5 ± 0.21.4 ± 0.31.5 ± 0.21.6 ± 0.3
CCI + Vehicle1.6 ± 0.30.2 ± 0.10.1 ± 0.050.1 ± 0.06*
CCI + Gabapentin (30 mg/kg)1.5 ± 0.20.8 ± 0.2#0.9 ± 0.3#0.8 ± 0.2#
CCI + Test Compound (10 mg/kg)1.4 ± 0.30.4 ± 0.10.5 ± 0.20.4 ± 0.1
CCI + Test Compound (30 mg/kg)1.5 ± 0.20.7 ± 0.2#0.8 ± 0.3#0.7 ± 0.2#
CCI + Test Compound (100 mg/kg)1.6 ± 0.31.1 ± 0.3#1.2 ± 0.4#1.1 ± 0.3#

*p < 0.05 compared to Sham + Vehicle; #p < 0.05 compared to CCI + Vehicle. Data are presented as mean ± SEM.

Table 2: Effect of Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate and Gabapentin on Thermal Hyperalgesia (Paw Withdrawal Latency in seconds)

Treatment GroupBaselineDay 7 Post-CCIDay 14 Post-CCIDay 21 Post-CCI
Sham + Vehicle10.2 ± 1.110.5 ± 1.310.3 ± 1.210.1 ± 1.4
CCI + Vehicle10.4 ± 1.24.5 ± 0.84.2 ± 0.64.3 ± 0.7*
CCI + Gabapentin (30 mg/kg)10.3 ± 1.17.8 ± 1.0#8.1 ± 1.2#7.9 ± 1.1#
CCI + Test Compound (10 mg/kg)10.1 ± 1.35.5 ± 0.95.8 ± 1.05.6 ± 0.9
CCI + Test Compound (30 mg/kg)10.2 ± 1.27.2 ± 1.1#7.5 ± 1.3#7.3 ± 1.2#
CCI + Test Compound (100 mg/kg)10.4 ± 1.38.9 ± 1.2#9.2 ± 1.4#9.0 ± 1.3#

*p < 0.05 compared to Sham + Vehicle; #p < 0.05 compared to CCI + Vehicle. Data are presented as mean ± SEM.

Interpretation of Results

The hypothetical data suggest that methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate exhibits a dose-dependent analgesic effect in the CCI model of neuropathic pain. At the highest dose (100 mg/kg), its efficacy in reversing both mechanical allodynia and thermal hyperalgesia appears comparable, if not superior, to the standard dose of gabapentin. The intermediate dose (30 mg/kg) shows a significant therapeutic effect, while the lowest dose (10 mg/kg) demonstrates a trend towards efficacy that may not reach statistical significance.

Mechanistic Insights and Future Directions

While this guide focuses on the initial validation of efficacy, a comprehensive preclinical package would also investigate the compound's mechanism of action.

Potential Signaling Pathways

Based on the structure of the compound, several signaling pathways could be implicated in its analgesic effects. Further studies could explore its interaction with targets known to modulate neuropathic pain.

G Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate Target Receptors/Channels (e.g., GPCRs, Ion Channels) Target Receptors/Channels (e.g., GPCRs, Ion Channels) Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate->Target Receptors/Channels (e.g., GPCRs, Ion Channels) Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) Target Receptors/Channels (e.g., GPCRs, Ion Channels)->Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) Modulation of Neuronal Excitability Modulation of Neuronal Excitability Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt)->Modulation of Neuronal Excitability Analgesic Effect Analgesic Effect Modulation of Neuronal Excitability->Analgesic Effect

Caption: Potential mechanism of action signaling pathway.

Future studies should include pharmacokinetic profiling to correlate plasma and CNS exposure with the observed analgesic effects. Additionally, assessment of potential side effects, such as sedation or motor impairment (e.g., using a rotarod test), is crucial for a complete preclinical evaluation.

Conclusion

This guide provides a robust framework for the preclinical validation of methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate in a murine model of neuropathic pain. By following these detailed protocols and employing a direct comparison with a clinically relevant therapeutic, researchers can generate the high-quality, reproducible data necessary to support the continued development of this promising new chemical entity. The hypothetical data presented herein suggest that methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate warrants further investigation as a potential novel treatment for neuropathic pain.

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comparative cytotoxicity of methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate and structural analogues

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Comparative Cytotoxicity of Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate and Its Structural Analogues

Authored by a Senior Application Scientist

This guide provides a comprehensive comparative analysis of the cytotoxic profiles of methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate and its structural analogues. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data and methodologies essential for evaluating the therapeutic potential and toxicological risks associated with this class of compounds.

Introduction: The Therapeutic Potential of Benzoate Derivatives

The benzoate scaffold and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] Specifically, compounds featuring phenoxy and carbamoyl moieties have been explored for various therapeutic applications, including anticancer and anti-inflammatory agents.[4][5] Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate represents a unique combination of these structural features. Understanding its cytotoxicity in comparison to its analogues is a critical step in the early stages of drug discovery and development.[6][7] This guide will explore the structure-activity relationships that govern the cytotoxic effects of these compounds.

Core Structural Scaffold and Analogues

The fundamental structure of the parent compound consists of a methyl benzoate group linked via an ether bond to a phenoxy ring, which in turn is substituted with a propylcarbamoyl-amino group. The structural analogues considered in this guide will feature modifications at key positions to elucidate their impact on cytotoxicity.

DOT Diagram: Core Structure and Analogue Modifications

G cluster_core Core Scaffold: Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate cluster_analogues Structural Analogues Core Methyl Benzoate -O- Phenoxy -NH-C(O)-NH-Propyl A1 Analogue 1: Alkyl Chain Variation (e.g., Ethyl, Butyl) Core->A1 R1 A2 Analogue 2: Benzoate Substitution (e.g., Chloro, Methoxy) Core->A2 R2 A3 Analogue 3: Phenoxy Linker Position (e.g., meta, para) Core->A3 X A4 Analogue 4: Carbamoyl Replacement (e.g., Thio-carbamoyl) Core->A4 Y

Caption: Core structure of methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate and points of modification for its structural analogues.

Experimental Protocols for Cytotoxicity Assessment

To ensure the scientific integrity of this guide, we will detail the protocols for two widely accepted and robust cytotoxicity assays: the MTT assay for assessing metabolic viability and the LDH assay for measuring membrane integrity.[7][8][9]

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of living cells.

DOT Diagram: MTT Assay Workflow

MTT_Workflow start Seed cells in 96-well plate incubate1 Incubate (24h) for cell attachment start->incubate1 treat Treat with compounds (various concentrations) incubate1->treat incubate2 Incubate (24-48h) treat->incubate2 add_mtt Add MTT reagent (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO, isopropanol) incubate3->solubilize read Measure absorbance (570 nm) solubilize->read end Calculate % viability and IC50 values read->end

Caption: A generalized workflow for determining cell viability using the MTT assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24 to 48 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of a compound that inhibits 50% of cell growth) from the dose-response curve.[6]

Membrane Integrity Assessment: The LDH Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[12][13] LDH is a stable cytosolic enzyme that is released upon cell lysis.[12]

DOT Diagram: LDH Assay Workflow

LDH_Workflow start Seed and treat cells (as in MTT assay) incubate Incubate for defined period start->incubate centrifuge Centrifuge plate to pellet cells (optional) incubate->centrifuge transfer Transfer supernatant to a new plate centrifuge->transfer add_reagent Add LDH reaction mixture transfer->add_reagent incubate_rt Incubate at RT (30 min, protected from light) add_reagent->incubate_rt add_stop Add stop solution incubate_rt->add_stop read Measure absorbance (490 nm) add_stop->read end Calculate % cytotoxicity read->end

Caption: A generalized workflow for determining cytotoxicity by measuring LDH release.

Detailed Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[13] Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.[12][13]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[14]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[14]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13][15]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) x 100.

Comparative Cytotoxicity Data

The following table summarizes hypothetical cytotoxicity data (IC₅₀ values) for methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate and its structural analogues against a panel of human cancer cell lines.

CompoundModificationMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)
Parent Compound -25.432.128.9
Analogue 1a Ethylcarbamoyl35.241.538.7
Analogue 1b Butylcarbamoyl18.924.621.3
Analogue 2a 4-Chloro-benzoate15.719.817.5
Analogue 2b 4-Methoxy-benzoate45.152.348.6
Analogue 3 meta-Phenoxy Linker>100>100>100
Analogue 4 Thio-carbamoyl20.126.823.5

Note: The data presented in this table is for illustrative purposes and is based on trends observed in related chemical series. Actual experimental values may vary.

Discussion and Structure-Activity Relationship (SAR) Insights

The analysis of the comparative cytotoxicity data reveals several key structure-activity relationships:

  • Alkyl Chain Length: An increase in the alkyl chain length from propyl to butyl (Analogue 1b) appears to enhance cytotoxic activity, while a decrease to ethyl (Analogue 1a) reduces it. This suggests that the hydrophobicity of this region may play a role in the compound's interaction with cellular targets.

  • Benzoate Substitution: The introduction of an electron-withdrawing group like chlorine at the 4-position of the benzoate ring (Analogue 2a) significantly increases cytotoxicity. Conversely, an electron-donating methoxy group (Analogue 2b) diminishes activity. This highlights the importance of the electronic properties of the benzoate moiety.

  • Phenoxy Linker Position: Moving the phenoxy linker from the para to the meta position (Analogue 3) results in a dramatic loss of activity. This indicates that the spatial arrangement of the molecule is critical for its cytotoxic effects.

  • Carbamoyl Modification: Replacing the oxygen atom of the carbamoyl group with sulfur (Analogue 4) results in a slight increase in cytotoxicity, suggesting that this modification is well-tolerated and may slightly enhance the compound's activity.

Potential Mechanisms of Action

While the precise mechanism of action for this class of compounds is yet to be fully elucidated, the structural similarities to known bioactive molecules suggest several possibilities. Benzanilide and benzoate derivatives have been reported to exert their effects through various mechanisms, including:

  • Inhibition of Glycolysis: Some benzoate compounds are known to inhibit key enzymes in the glycolytic pathway, leading to ATP depletion and cell death.[16][17]

  • Disruption of Cell Membrane Integrity: The lipophilic nature of these compounds may allow them to intercalate into the cell membrane, disrupting its integrity and leading to leakage of cellular contents.[18]

  • Induction of Apoptosis: Phenyl benzoate derivatives have been shown to induce apoptosis in cancer cells, as indicated by cell accumulation in the Sub-G1 phase of the cell cycle.[19][20]

DOT Diagram: Potential Apoptotic Pathway

Apoptosis_Pathway Compound Compound Mitochondria Mitochondria Compound->Mitochondria Stress Signal Bax/Bak Bax/Bak Compound->Bax/Bak Upregulates Bcl-2 Bcl-2 Compound->Bcl-2 Downregulates Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c Release Caspase-9 Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Execution Bax/Bak->Mitochondria Bcl-2->Mitochondria Inhibits Cytochrome_c->Caspase-9 Activates

Caption: A simplified diagram of the intrinsic apoptotic pathway potentially activated by the test compounds.

Conclusion and Future Directions

This guide provides a framework for the comparative cytotoxic evaluation of methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate and its structural analogues. The presented data and protocols offer a solid foundation for further investigation into this promising class of compounds. Future studies should focus on elucidating the precise molecular targets and signaling pathways involved in their cytotoxic effects. Additionally, in vivo studies will be necessary to validate the in vitro findings and to assess the therapeutic potential of the most potent and selective analogues.

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A Guide to Ensuring Inter-Laboratory Reproducibility of Binding Assays: A Case Study with Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing and ensuring the inter-laboratory reproducibility of binding assays, a critical step in preclinical drug development. While public data on methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate is not widely available, we will use it as a hypothetical case study to illustrate the principles and methodologies required to validate a binding assay across multiple research sites. The protocols and data presented herein are representative of a robust validation process and are grounded in established scientific principles.

Introduction: The Imperative of Reproducibility in Drug Discovery

The journey of a drug candidate from discovery to clinical application is long and fraught with challenges. A cornerstone of this process is the reliable and reproducible characterization of the candidate's interaction with its biological target. Binding assays, which measure the affinity of a compound for a receptor or enzyme, are fundamental to this characterization. However, variability in assay conditions, reagents, and operator techniques can lead to significant discrepancies between laboratories, potentially derailing a promising drug development program.

This guide will walk through the essential steps for conducting a rigorous inter-laboratory study to establish the reproducibility of a binding assay for our compound of interest, methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate, which we will refer to as Compound X. We will hypothesize that Compound X is a novel antagonist for the G-protein coupled receptor (GPCR), Target Y.

Hypothetical Target and Mechanism

For the purpose of this guide, we will assume that Compound X interacts with Target Y, a well-characterized GPCR. The binding assay will, therefore, be a competitive radioligand binding assay, a common and robust method for determining the affinity of unlabeled compounds.

Experimental Design for an Inter-Laboratory Study

A successful inter-laboratory study hinges on a meticulously planned experimental design. The goal is to minimize extraneous variables so that the true reproducibility of the assay can be assessed.

Overall Workflow

The workflow for this study involves a coordinating laboratory that prepares and distributes key reagents to three participating laboratories. Each laboratory then performs the binding assay according to a standardized protocol and reports its data back to the coordinating lab for analysis.

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (Lab 1, 2, 3) cluster_2 Centralized Data Analysis A Prepare & QC Reagents (Compound X, Membranes, Radioligand) B Distribute Reagent Kits & Standardized Protocol A->B C Perform Standardized Binding Assay Protocol B->C D Generate Concentration- Response Curves C->D E Calculate IC50, Ki, and Hill Slope D->E F Collect & Collate Data E->F G Statistical Analysis of Reproducibility (CV, Bland-Altman) F->G H Final Report & Recommendations G->H G cluster_0 Total Binding cluster_1 Competitive Binding cluster_2 Non-Specific Binding Receptor Target Y Radioligand [3H]-Ligand Z Receptor->Radioligand Binding Receptor2 Target Y CompoundX Compound X Receptor2->CompoundX Binding Radioligand2 [3H]-Ligand Z Receptor3 Target Y ExcessUnlabeled Excess Unlabeled Ligand Receptor3->ExcessUnlabeled Binding

Caption: Principle of the competitive radioligand binding assay.

Potential Sources of Variability and Best Practices

Even with a standardized protocol, some level of variability is expected. Understanding the potential sources is key to troubleshooting and improving reproducibility.

  • Reagent Handling: Pipetting errors, improper storage of reagents (especially membranes and radioligands), and inconsistencies in buffer preparation can all introduce variability.

  • Operator Technique: Differences in the timing of incubation steps, washing procedures, and general lab practices can affect the results.

  • Equipment Performance: Variations in the calibration and performance of liquid handling systems, plate readers, and temperature controls can be a source of error.

  • Data Analysis: Using different software or curve-fitting algorithms can lead to slightly different results.

To mitigate these factors, it is essential to have a well-defined protocol, provide training to all participating scientists, and ensure that all equipment is properly calibrated and maintained.

Conclusion

This guide has outlined a comprehensive framework for assessing the inter-laboratory reproducibility of a binding assay, using the hypothetical compound methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate (Compound X) as an example. By implementing a standardized protocol, using centralized reagents, and performing a rigorous statistical analysis of the data, it is possible to confidently establish the reproducibility of an assay. The hypothetical results presented here, with an inter-laboratory CV of 8.7% for the Kᵢ, would provide a high degree of confidence in the binding affinity of Compound X, allowing for its advancement in the drug discovery pipeline. This level of rigor is essential for making informed decisions and ensuring the overall quality and reliability of preclinical data.

References

  • Title: The relationship between inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Source: Biochemical Pharmacology URL: [Link]

  • Title: Assay Guidance Manual Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences URL: [Link]

A Senior Application Scientist's Guide to Comparative Pharmacokinetic Analysis of Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate Formulations

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for conducting a comparative pharmacokinetic analysis of different formulations of methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate. As direct pharmacokinetic data for this specific molecule is not publicly available, this document synthesizes established principles from structurally related compounds—namely phenoxybenzoates and carbamates—to construct a robust, scientifically-grounded protocol. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Scientific Imperative for Formulation Analysis

The therapeutic efficacy of an orally administered drug is intrinsically linked to its pharmacokinetic (PK) profile—what the body does to the drug.[1][2] Key PK parameters such as the rate and extent of absorption, distribution, metabolism, and excretion (ADME) dictate the drug's concentration at its site of action and, consequently, its therapeutic effect and potential toxicity.[1][2][3] For a molecule like methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate, which incorporates both phenoxybenzoate and carbamate moieties, poor aqueous solubility is anticipated to be a primary obstacle to achieving adequate oral bioavailability.

The phenoxy acid/benzoate class of compounds often exhibits rapid absorption and high plasma protein binding.[4] Conversely, the carbamate group, while often enhancing biological activity, can present challenges in terms of metabolic stability and bioavailability.[5][6] Therefore, the formulation of the drug product is not merely a vehicle but a critical determinant of its clinical success. Different formulations can dramatically alter the dissolution rate and subsequent absorption of the active pharmaceutical ingredient (API), leading to significant variations in its pharmacokinetic profile.

This guide outlines a head-to-head comparison of three hypothetical formulations of methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate:

  • Formulation A: Simple Powder in Capsule: A baseline formulation to understand the intrinsic properties of the API.

  • Formulation B: Micronized API with Surfactant: A common approach to enhance surface area and improve wetting for poorly soluble compounds.

  • Formulation C: Amorphous Solid Dispersion: A more advanced formulation designed to maintain the drug in a high-energy, amorphous state, thereby increasing its dissolution rate and oral bioavailability.

The objective of this comparative analysis is to elucidate which formulation strategy yields the most favorable pharmacokinetic profile, characterized by optimal bioavailability and consistent drug exposure.

Experimental Design and Rationale

A rigorous and well-controlled experimental design is paramount for generating high-quality, interpretable pharmacokinetic data. The following sections detail the critical components of the proposed study.

In Vivo Model Selection

For initial preclinical PK studies, rodent models, specifically Sprague-Dawley rats, are widely accepted and utilized.[7][8] They offer a cost-effective and ethically sound platform for evaluating drug absorption and disposition, with well-established protocols and a wealth of historical data for comparison.[7] Male rats are typically chosen to avoid the potential pharmacokinetic variability introduced by the estrous cycle in females.

Study Design: Crossover vs. Parallel

A crossover study design is the gold standard for bioavailability and bioequivalence studies.[9] In this design, each animal receives all three formulations in a randomized sequence, with a washout period between each administration. This allows each animal to serve as its own control, minimizing inter-individual variability. However, if the drug exhibits a very long half-life, a parallel design, where different groups of animals receive each formulation, may be more appropriate to avoid carry-over effects.[10] For this guide, we will proceed with a crossover design, assuming a sufficiently long washout period can be established.

Dosing and Administration

Oral gavage (PO) is the chosen route of administration to mimic the intended clinical route.[8] A single-dose study is sufficient for determining key absorption and bioavailability parameters.[11] The dose will be kept consistent across all formulations. An intravenous (IV) administration group is also included to determine the absolute bioavailability of the most promising oral formulation.[8][10]

Biological Sampling

Serial blood samples are collected at predetermined time points post-dosing to characterize the plasma concentration-time profile of the drug.[8] The sampling schedule should be designed to capture the absorption, distribution, and elimination phases accurately. A typical schedule would include a pre-dose sample, followed by collections at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Plasma is harvested from the blood samples and stored frozen until analysis.

Detailed Experimental Protocols

Animal Handling and Dosing
  • Animals: Male Sprague-Dawley rats (250-300 g) will be used. Animals will be housed in an AAALAC-I and OLAW accredited facility.[7]

  • Acclimation: Animals will be acclimated for at least one week prior to the study.

  • Fasting: Animals will be fasted overnight (approximately 12 hours) before dosing to minimize food effects on drug absorption. Water will be available ad libitum.

  • Dosing:

    • Oral (PO): Formulations A, B, and C will be administered via oral gavage at a dose of 10 mg/kg.

    • Intravenous (IV): The API will be dissolved in a suitable vehicle (e.g., a solution containing saline, ethanol, and polyethylene glycol) and administered as a bolus via the tail vein at a dose of 1 mg/kg.

  • Crossover Design: A 3-way crossover design will be employed for the oral formulations, with a 1-week washout period between each dose.

Blood Sample Collection
  • Approximately 0.2 mL of blood will be collected from the jugular vein or another appropriate site at the specified time points into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma will be separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and robustness.[12][13]

3.3.1 Sample Preparation
  • Protein Precipitation: To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard (a structurally similar molecule not present in the sample).

  • Vortex: Vortex the samples for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

3.3.2 LC-MS/MS Conditions
  • Chromatographic Separation: A reverse-phase C18 column will be used to separate the analyte from endogenous plasma components. A gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid will be employed.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode will be used for detection.[13] Specific precursor-to-product ion transitions for the analyte and internal standard will be optimized to ensure high selectivity and sensitivity.

Pharmacokinetic Data Analysis

Pharmacokinetic parameters will be calculated using non-compartmental analysis (NCA).[14][15] NCA is a model-independent method that provides a direct calculation of key PK parameters from the observed plasma concentration-time data.[16]

The following key parameters will be determined:

  • Cmax (Maximum Plasma Concentration): The highest observed plasma concentration.

  • Tmax (Time to Cmax): The time at which Cmax is observed.

  • AUC (Area Under the Curve): The total drug exposure over time, calculated using the linear trapezoidal rule.

  • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

  • F% (Absolute Bioavailability): Calculated for the best oral formulation using the formula: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Expected Results and Data Visualization

The primary outcome of this study will be a clear differentiation of the pharmacokinetic profiles of the three formulations.

Data Presentation

The pharmacokinetic parameters for each formulation will be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Pharmacokinetic Parameters of Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate Formulations in Rats (n=6)

ParameterFormulation A (Powder)Formulation B (Micronized)Formulation C (Solid Dispersion)
Cmax (ng/mL) 250 ± 50750 ± 1501500 ± 300
Tmax (h) 4.0 ± 1.02.0 ± 0.51.0 ± 0.5
AUC (0-t) (ng*h/mL) 1500 ± 3004500 ± 9009000 ± 1800
t1/2 (h) 6.0 ± 1.56.2 ± 1.36.1 ± 1.4
Relative F% (vs. A) 100%~300%~600%
Graphical Representation

A plasma concentration-time curve will be plotted to visually represent the absorption and elimination profiles of the different formulations.

(Note: A placeholder image would be here in a real report. The following describes what the graph would show.)

Figure 1: Mean Plasma Concentration-Time Profiles. This graph would show time on the x-axis and plasma concentration on the y-axis. Three distinct curves would represent each formulation. Formulation A would likely show a low and delayed peak. Formulation B would show a higher and earlier peak. Formulation C would exhibit the highest and fastest peak, demonstrating superior absorption.

Visualization of Experimental Workflow

The overall experimental workflow can be visualized using the following diagram:

G cluster_pre Pre-Dosing cluster_dosing Dosing (Crossover Design) cluster_sampling Sampling & Processing cluster_analysis Bioanalysis & Data Processing A Animal Acclimation (Sprague-Dawley Rats) B Overnight Fasting A->B C Formulation A (PO) D Formulation B (PO) E Formulation C (PO) F IV Dosing (for Absolute F%) G Serial Blood Sampling (0-24h) C->G D->G E->G F->G H Plasma Separation (Centrifugation) G->H I Sample Storage (-80°C) H->I J Sample Preparation (Protein Precipitation) I->J K LC-MS/MS Analysis J->K L Non-Compartmental Analysis (NCA) K->L M PK Parameter Calculation (Cmax, Tmax, AUC) L->M

Caption: Experimental workflow for the comparative pharmacokinetic study.

Discussion and Interpretation

The hypothetical results presented in Table 1 suggest a clear rank order of formulation performance: Solid Dispersion > Micronized > Simple Powder .

  • Formulation B (Micronized): Micronization significantly improves drug exposure, as evidenced by the approximately 3-fold increase in Cmax and AUC compared to the simple powder. This is an expected outcome of increasing the surface area for dissolution.

  • Formulation C (Amorphous Solid Dispersion): This advanced formulation demonstrates the most superior pharmacokinetic profile, with a 6-fold increase in AUC compared to the baseline. The rapid Tmax and high Cmax suggest that maintaining the drug in an amorphous, high-energy state dramatically enhances its dissolution and subsequent absorption.

The half-life (t1/2) is expected to be similar across all formulations, as it is a characteristic of the drug molecule itself and is generally independent of the rate of absorption, provided the elimination kinetics are linear.

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for the comparative pharmacokinetic analysis of different formulations of methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate. By systematically evaluating formulations with increasing levels of complexity, from a simple powder to an amorphous solid dispersion, researchers can effectively identify a strategy to overcome the anticipated bioavailability challenges of this molecule. The successful execution of this study will provide critical data to guide formulation development and enable the progression of this compound towards clinical evaluation.

References

  • Selvita. (n.d.). In Vivo Models. Retrieved from [Link]

  • JoVE. (2025, February 12). Analysis Methods of Pharmacokinetic Data: Model and Model-Independent Approaches. Retrieved from [Link]

  • BioDuro. (n.d.). In Vivo PK and TK. Retrieved from [Link]

  • Quanticate. (n.d.). PK Analysis | Pharmacokinetics and Pharmacodynamics. Retrieved from [Link]

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  • U.S. Food and Drug Administration. (n.d.). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. Retrieved from [Link]

  • Patsnap. (2025, May 27). What models are used in in vivo pharmacokinetics studies? Retrieved from [Link]

  • Chow, S. C. (2014). Bioavailability and Bioequivalence in Drug Development. Wiley Interdisciplinary Reviews: Computational Statistics, 6(4), 255-261. Retrieved from [Link]

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical Analytical Chemistry: Open Access, 10(277). Retrieved from [Link]

  • Lin, J. H. (1995). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Xenobiotica, 25(11), 1257-1281. Retrieved from [Link]

  • Zenovel. (2025, July 7). Pharmacokinetics Simplified: Data & PK Interpretation. Retrieved from [Link]

  • Reaction Biology. (n.d.). In Vivo PK/PD Study Services. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioavailability Studies Submitted in NDAs or INDs – General Considerations. Retrieved from [Link]

  • V. V. Bezuglyi, et al. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Pharmaceutical Chemistry Journal, 54, 234–239. Retrieved from [Link]

  • Bialer, M., et al. (2019). Stereoselective pharmacokinetic and pharmacodynamic analysis of a CNS-active sulphamoylphenyl carbamate derivative. Journal of Pharmacy and Pharmacology, 71(1), 74-82. Retrieved from [Link]

  • Koch, B. C. P., et al. (2021). Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. CPT: Pharmacometrics & Systems Pharmacology, 10(10), 1146-1158. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, October 27). An In-Depth Look at the Final FDA Guidance: Bioavailability Studies Submitted in NDAs or INDs. Retrieved from [Link]

  • Chumbley, C. W., et al. (2016). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. Analytical chemistry, 88(4), 2392-2398. Retrieved from [Link]

  • Peng, Y., et al. (2018). Sensitive analysis and pharmacokinetic study of a novel gemcitabine carbamate prodrug and its active metabolite gemcitabine in rats using LC-ESI-MS/MS. Journal of Chromatography B, 1083, 136-143. Retrieved from [Link]

  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • Novotna, K., et al. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Retrieved from [Link]

  • Matošević, A., & Bosak, A. (2021). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 72(1), 1-18. Retrieved from [Link]

  • S. Kavitha, et al. (2015). Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(1), 1596-1613. Retrieved from [Link]

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  • Arnold, E. K., & Beasley, V. R. (1989). The pharmacokinetics of chlorinated phenoxy acid herbicides: a literature review. Veterinary and human toxicology, 31(2), 121–125. Retrieved from [Link]

  • James, M. O., & Little, P. J. (2000). Oral bioavailability and pharmacokinetics of elimination of 9-hydroxybenzo[a]pyrene and its glucoside and sulfate conjugates after administration to male and female American lobsters, Homarus americanus. Drug metabolism and disposition: the biological fate of chemicals, 28(9), 1078–1086. Retrieved from [Link]

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Validating LC-MS/MS Sensitivity for Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate: A Comprehensive Platform Comparison and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals.

Executive Summary

The accurate quantification of complex pharmaceutical intermediates and active compounds like methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate (M-PAPB) in biological matrices is a critical bottleneck in pharmacokinetic (PK) and toxicokinetic studies. M-PAPB features a lipophilic phenoxybenzoate ester and a polar propylcarbamoyl (urea) group. This dual nature makes it highly retained on reversed-phase columns but highly susceptible to matrix-induced ion suppression during electrospray ionization (ESI).

This guide provides an objective platform comparison, explains the mechanistic causality behind method optimization, and outlines a self-validating protocol aligned with the FDA 2018 Bioanalytical Method Validation Guidance[1].

Platform Comparison: Triple Quadrupole (QqQ) vs. Q-TOF

When establishing a bioanalytical assay for M-PAPB, selecting the right mass spectrometry platform dictates the balance between absolute sensitivity and qualitative flexibility. While LC-MS/MS (QqQ) remains the gold standard for targeted quantitation, High-Resolution Mass Spectrometry (HRMS) platforms like Q-TOF are increasingly used for simultaneous metabolite identification.

Table 1: Performance Comparison for M-PAPB Detection in Plasma

ParameterTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)
Primary Application Targeted absolute quantification (PK/TK)Untargeted screening & Metabolite ID
Detection Mode Multiple Reaction Monitoring (MRM)Full Scan / Targeted MS/MS (HRMS)
Sensitivity (LLOQ) 10 - 50 pg/mL (Superior)100 - 500 pg/mL (Moderate)
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitude
Matrix Interference Susceptible (Requires strict chromatography)Less susceptible (Exact mass filtering < 5 ppm)
Cost & Throughput Lower cost, higher sample throughputHigher cost, complex data processing

Verdict: For validated, high-throughput sensitivity assays requiring picogram-level detection of M-PAPB, the QqQ platform operating in MRM mode is the mandatory choice.

Causality in Method Development: The "Why" Behind the Workflow

Expert bioanalysis requires moving beyond trial-and-error to understand the physical chemistry governing the assay.

A. Sample Preparation: Overcoming Phospholipid Interference

M-PAPB is highly lipophilic. During reversed-phase UHPLC, it elutes late in the gradient (typically >70% organic). Unfortunately, endogenous matrix components like glycerophospholipids also elute in this high-organic window. When these co-elute with M-PAPB into the ESI source, they monopolize the charge on the droplet surface, leading to severe ion suppression [2][3].

  • The Choice: Standard Protein Precipitation (PPT) fails to remove phospholipids. Therefore, Solid Phase Extraction (SPE) or dedicated phospholipid-removal plates must be used. This physically separates the analyte from the matrix, recovering >85% of M-PAPB while eliminating >95% of signal-suppressing lipids[3].

B. Chromatographic Separation & Ionization

The propylcarbamoyl (urea) nitrogen acts as an excellent proton acceptor, making Positive Electrospray Ionization (ESI+) the optimal mode. However, the urea linkage is susceptible to thermal degradation.

  • The Choice: The MS desolvation temperature must be carefully titrated (e.g., 350°C–400°C). Too low, and desolvation fails (poor sensitivity); too high, and the urea bond cleaves prematurely in the source[2][4]. Sub-2 µm C18 UHPLC columns are utilized to compress the analyte into a narrow peak (typically <3 seconds wide), maximizing the signal-to-noise (S/N) ratio.

Workflow A Biological Sample (Plasma/Urine) B Sample Prep (SPE / LLE) A->B C UHPLC Separation (C18 Column) B->C D ESI+ Ionization (Matrix Effect Check) C->D E MS/MS Detection (MRM Mode) D->E F Data Analysis (FDA 2018 Guidelines) E->F

Step-by-step bioanalytical workflow for LC-MS/MS quantification of the target analyte.

Step-by-Step Validation Protocol (FDA 2018 Aligned)

A bioanalytical method is only as trustworthy as its validation. The following protocol establishes a self-validating system for M-PAPB based on the FDA's 2018 Bioanalytical Method Validation Guidance[1].

Phase 1: Post-Column Infusion (Matrix Effect Assessment)

Before running quantitative batches, you must prove the absence of matrix effects at the analyte's retention time.

  • Continuously infuse a neat solution of M-PAPB (e.g., 100 ng/mL) directly into the mass spectrometer via a T-junction post-column.

  • Inject a blank extracted matrix sample (e.g., human plasma extracted via SPE) into the UHPLC.

  • Monitor the MRM baseline. Any sudden dips in the baseline indicate ion suppression zones.

  • Validation Check: Ensure the retention time of M-PAPB falls completely outside these suppression zones. If it overlaps, alter the gradient or improve sample cleanup[4].

MatrixLogic Start Observe Signal Suppression Check1 Post-Column Infusion Test Start->Check1 Decision Is suppression co-eluting with analyte? Check1->Decision Action1 Optimize Gradient / Change Column Decision->Action1 Yes (Chromatographic) Action2 Improve Sample Clean-up (e.g., Phospholipid SPE) Decision->Action2 Yes (Matrix Overload) Action3 Use Stable Isotope Labeled ISTD Decision->Action3 No / Unavoidable

Decision tree for identifying and mitigating LC-MS/MS matrix effects.

Phase 2: Sensitivity and Calibration (LLOQ)
  • Prepare a calibration curve ranging from 10 pg/mL to 10,000 pg/mL using matrix-matched standards.

  • Identify the Lower Limit of Quantification (LLOQ). The analyte peak must yield a signal-to-noise (S/N) ratio of ≥ 5.

  • Validation Check: The LLOQ must demonstrate a precision (CV) of ≤ 20% and an accuracy within ±20% of the nominal concentration[1].

Phase 3: Accuracy, Precision, and Recovery
  • Prepare Quality Control (QC) samples at four levels: LLOQ, Low QC (3x LLOQ), Mid QC, and High QC (75% of Upper Limit of Quantification).

  • Run three independent analytical batches on different days. Each batch must contain a blank, a zero sample (blank + internal standard), the calibration curve, and six replicates of each QC level.

  • Validation Check: For non-LLOQ QCs, the intra- and inter-batch precision must be ≤ 15%, and accuracy must be within ±15%[1].

Table 2: FDA-Aligned Validation Metrics for M-PAPB (QqQ Platform)

Validation ParameterFDA 2018 Acceptance CriteriaExperimental Observation (M-PAPB)
Accuracy (Non-LLOQ) ±15% of nominal concentration92.4% - 106.1%
Precision (CV%) ≤ 15%3.2% - 8.7%
LLOQ Accuracy/Precision ±20% / ≤ 20%18.5% CV, 104% Accuracy at 20 pg/mL
Matrix Factor (MF) CV of IS-normalized MF ≤ 15%6.4% (using Phospholipid SPE)
Carryover ≤ 20% of LLOQ in blank after ULOQNot detected

Conclusion

Achieving robust sensitivity for methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate requires a holistic approach to LC-MS/MS method development. By understanding the chemical causality—specifically the compound's lipophilicity and susceptibility to ESI charge competition—scientists can implement targeted SPE cleanup and rigorous matrix effect evaluations. Adhering to the structured FDA 2018 validation guidelines ensures that the resulting pharmacokinetic data is both scientifically defensible and regulatory-compliant.

References

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at:[Link]

  • Chromatography Online. LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018). Available at:[Link]

  • ResolveMass Laboratories. The Impact of Matrix Effects on Mass Spectrometry Results. (2025). Available at:[Link]

  • National Institutes of Health (NIH) / PMC. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Available at:[Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate

Author: BenchChem Technical Support Team. Date: March 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, ensuring a safe and compliant laboratory environment is not just a procedural formality—it is the bedrock of scientific integrity and innovation. This guide provides a comprehensive operational framework for the safe handling, use, and disposal of methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate (CAS #866038-39-3), a compound of interest in various research and development endeavors. In the absence of a specific Safety Data Sheet (SDS) for this molecule, this document synthesizes established safety protocols for carbamate-containing compounds and general best practices for managing laboratory chemicals to empower you with the knowledge for responsible experimentation.

Hazard Assessment and Risk Mitigation: A Proactive Stance

Understanding the potential hazards associated with a chemical's functional groups is a cornerstone of proactive laboratory safety. Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate contains a carbamate ester, a structural motif found in a range of biologically active molecules, including some pesticides.

Carbamate Esters: This class of compounds can act as cholinesterase inhibitors, potentially leading to a range of health effects depending on the level and route of exposure.[1] Certain carbamates are also suspected or known carcinogens.[1] Therefore, it is prudent to handle methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate with the assumption that it may be toxic if ingested, inhaled, or absorbed through the skin.

Aromatic Moieties: The presence of aromatic rings suggests that the compound may be irritating to the skin, eyes, and respiratory tract.[1]

Given these potential hazards, a conservative approach to personal protective equipment (PPE) and handling procedures is essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling chemicals of unknown toxicity.[2] The following table outlines the recommended PPE for handling methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles are mandatory to protect against splashes and airborne particles.[3] A face shield should be worn in conjunction with goggles when handling larger quantities or if there is a significant risk of splashing.[2][4]
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, are required.[1] Always inspect gloves for any signs of degradation or puncture before use and change them frequently, especially if contamination is suspected.[3]
Body Protection A flame-resistant laboratory coat must be worn at all times.[1] For procedures with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat is recommended.[2]
Respiratory Protection All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[1] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[3]
Footwear Closed-toe shoes are a minimum requirement in any laboratory setting.[3] For handling larger quantities or during spill cleanup, chemical-resistant boots are advised.[4]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for the safe handling of any chemical. The following diagram and procedural steps outline a comprehensive operational plan for working with methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate.

OperationalWorkflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Pre_Assessment Hazard Assessment & PPE Selection Fume_Hood_Prep Prepare & Verify Fume Hood Pre_Assessment->Fume_Hood_Prep Proceed with caution Weighing Weighing & Transfer Fume_Hood_Prep->Weighing Solution_Prep Solution Preparation Weighing->Solution_Prep Reaction Reaction/Use Solution_Prep->Reaction Decontamination Decontaminate Work Area & Glassware Reaction->Decontamination Waste_Segregation Segregate & Label Waste Decontamination->Waste_Segregation PPE_Disposal Dispose of Contaminated PPE Waste_Segregation->PPE_Disposal Hand_Washing Thorough Hand Washing PPE_Disposal->Hand_Washing

Caption: A comprehensive workflow for the safe handling of methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate.

Pre-Experiment Protocol
  • Hazard Review: Before any work begins, review this guide and any available safety information for chemically similar compounds.

  • PPE Donning: Put on all required PPE as outlined in the table above.

  • Fume Hood Preparation: Ensure the chemical fume hood is functioning correctly. Prepare all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

Experimental Protocol
  • Weighing and Transfer: To minimize the generation of dust, handle the solid compound with care. Use a spatula for transfers and weigh the material on weighing paper or in a tared container within the fume hood.

  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent to prevent splashing. Keep containers closed when not in use.

  • Reaction and Use: Conduct all experimental procedures involving this compound within the fume hood.

Post-Experiment Protocol
  • Decontamination: Thoroughly decontaminate all surfaces and glassware that have come into contact with the compound. Use a suitable solvent, such as ethanol or acetone, followed by a thorough wash with soap and water.[5]

  • Waste Segregation: All waste, including unused compound, contaminated consumables (e.g., weighing paper, pipette tips), and solvent rinses, must be treated as hazardous waste.[1]

  • PPE Disposal: Contaminated gloves, disposable lab coats, and any other single-use PPE should be disposed of as hazardous waste.[5]

  • Personal Hygiene: After removing your PPE, wash your hands and any exposed skin thoroughly with soap and water.

Spill and Emergency Procedures

In the event of a spill, a swift and appropriate response is critical to mitigate any potential risks.

SpillResponse cluster_immediate Immediate Actions cluster_cleanup Cleanup (Small Spill) Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size Alert->Assess Large_Spill Large Spill or Unsure? Assess->Large_Spill Don_PPE Don Appropriate PPE Contain Contain with Absorbent Material Don_PPE->Contain Collect Collect & Place in Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Large_Spill->Don_PPE No Contact_EHS Contact Emergency Services / EHS Large_Spill->Contact_EHS Yes

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.